molecular formula C18H19ClN4 B1669256 Clozapine CAS No. 5786-21-0

Clozapine

Número de catálogo: B1669256
Número CAS: 5786-21-0
Peso molecular: 326.8 g/mol
Clave InChI: QZUDBNBUXVUHMW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Clozapine is a benzodiazepine that is 5H-dibenzo[b,e][1,4]diazepine substituted by a chloro group at position 8 and a 4-methylpiperazin-1-yl group at position 11. It is a second generation antipsychotic used in the treatment of psychiatric disorders like schizophrenia. It has a role as a serotonergic antagonist, a dopaminergic antagonist, an adrenergic antagonist, a histamine antagonist, a muscarinic antagonist, a second generation antipsychotic, a GABA antagonist, an EC 3.4.21.26 (prolyl oligopeptidase) inhibitor, a xenobiotic and an environmental contaminant. It is a benzodiazepine, a N-methylpiperazine, a N-arylpiperazine and an organochlorine compound.
This compound is a tricyclic dibenzodiazepine, classified as an atypical antipsychotic agent. This compound displays affinity to various neuroreceptors with a particularly low affinity to the dopamine receptors, thus breaking the mold of first-generation antipsychotics and deeming it "atypical".. This low affinity to dopamine receptors results in fewer extrapyramidal side effects, especially tardive dyskinesia. However, its promiscuity toward the muscarinic and adrenergic receptors can result in other side effects, notably gastrointestinal hypomotility and orthostatic hypotension.. Despite its effectiveness in treating both positive and negative symptoms of schizophrenia, this compound was briefly removed from the market in various jurisdictions in 1970 due to severe agranulocytosis. However, continued evidence of its effectiveness led to this compound's eventual reintroduction, although with a reluctance to prescribe it. this compound was approved by the FDA in 1989 for treatment-resistant schizophrenia under the brand CLOZARIL. Due to its severe adverse effects profile, this compound is only available through a restricted program under a Risk Evaluation Mitigation Strategy (REMS) called the this compound REMS Program.
This compound is an Atypical Antipsychotic.
This compound was the first atypical antipsychotic approved for treatment of schizophrenia. Because it is associated with severe and potentially fatal side effects (agranulocytosis), its use is restricted to refractory schizophrenia, and monitoring during therapy is required. This compound therapy is associated with serum aminotransferase elevations and in rare instances has been linked to clinically apparent acute liver injury.
This compound is a synthetic dibenzo-diazepine derivative, atypical antipsychotic this compound blocks several neurotransmitter receptors in the brain (dopamine type 4, serotonin type 2, norepinephrine, acetylcholine, and histamine receptors). Unlike traditional antipsychotic agents, it weakly blocks dopamine type 2 receptors. It relieves schizophrenic symptoms (hallucinations, delusions, dementia). (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1989 and has 3 approved and 6 investigational indications. This drug has a black box warning from the FDA.
A tricylic dibenzodiazepine, classified as an atypical antipsychotic agent. It binds several types of central nervous system receptors, and displays a unique pharmacological profile. This compound is a serotonin antagonist, with strong binding to 5-HT 2A/2C receptor subtype. It also displays strong affinity to several dopaminergic receptors, but shows only weak antagonism at the dopamine D2 receptor, a receptor commonly thought to modulate neuroleptic activity. Agranulocytosis is a major adverse effect associated with administration of this agent.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUDBNBUXVUHMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022855, DTXSID401020663
Record name Clozapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Chloro-11-(4-methyl-1-piperazinyl)-10H-dibenzo[b,e][1,4]diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401020663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Clozapine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014507
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Solubility wt/wt at 25 °C: water <0.01, Solubility wt/wt at 25 °C: Acetone >5; acetonitrile 1.9; chloroform >20; ethhyl acetate >5; absolute ethanol 4.0, 1.86e-01 g/L
Record name Clozapine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00363
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CLOZAPINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6478
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Clozapine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014507
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Yellow crystals from acetone-petroleum ether

CAS No.

5786-21-0, 1333667-72-3
Record name Clozapine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5786-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clozapine [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005786210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clozapine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00363
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name clozapine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757429
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Clozapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Chloro-11-(4-methyl-1-piperazinyl)-10H-dibenzo[b,e][1,4]diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401020663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clozapine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.831
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOZAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J60AR2IKIC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CLOZAPINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6478
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Clozapine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014507
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

183-184 °C, 183 - 184 °C
Record name Clozapine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00363
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CLOZAPINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6478
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Clozapine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014507
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Unique Pharmacological Profile of Clozapine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Clozapine stands as a cornerstone in the management of treatment-resistant schizophrenia, a clinical reality that underscores its distinct pharmacological properties. First synthesized in 1959, it was the prototypic "atypical" antipsychotic, challenging the prevailing dopamine D2 receptor-centric hypothesis of antipsychotic action. Its superior efficacy in a subset of patients who fail to respond to other antipsychotics, coupled with a unique side-effect profile, has made its mechanism of action a subject of intense research. This technical guide provides an in-depth exploration of the core pharmacological characteristics of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its complex receptor binding profile, intricate signaling pathway modulation, and the experimental methodologies used to elucidate these properties.

Multi-Receptor Binding Profile: The Foundation of Atypicality

This compound's pharmacological signature is its broad receptor binding profile, characterized by a lower affinity for dopamine D2 receptors compared to typical antipsychotics and a high affinity for a multitude of other neurotransmitter receptors. This "promiscuous" binding is believed to be central to its unique therapeutic effects and side-effect profile.

Receptor Binding Affinities

The binding affinity of this compound to various receptors is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for this compound at key neurotransmitter receptors.

Receptor FamilyReceptor SubtypeThis compound Ki (nM)Reference
Dopamine D1270
D2160
D3555
D424
D5454
Serotonin 5-HT1A120
5-HT2A5.4
5-HT2C9.4
5-HT395
5-HT64
5-HT76.3
Adrenergic α1A1.6
α2A90
Muscarinic M16.2
Histamine H11.1

Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand and tissue preparation used.

The Dopamine D2 Receptor: A Tale of "Loose" Binding

A key differentiator of this compound is its relatively low affinity for the dopamine D2 receptor and its rapid dissociation from it. This "fast-off" kinetic property is hypothesized to contribute to its lower incidence of extrapyramidal side effects (EPS) compared to typical antipsychotics, which exhibit "tight" D2 binding. This allows for a more physiological-like dopaminergic neurotransmission.

Pharmacokinetics and Metabolism

The clinical utility of this compound is also influenced by its pharmacokinetic profile, which exhibits significant inter-individual variability.

Absorption, Distribution, Metabolism, and Excretion
Pharmacokinetic ParameterValueReference
Bioavailability 50-60%
Time to Peak Plasma Concentration 2.5 hours (range: 1-6 hours)
Protein Binding ~97%
Volume of Distribution 1.6 L/kg
Elimination Half-life 12 hours (range: 4-66 hours) at steady state
Metabolism Extensively hepatic via CYP1A2, CYP3A4, and to a lesser extent CYP2D6
Major Metabolites N-desmethylthis compound (northis compound) and this compound-N-oxide
Excretion ~50% in urine and 30% in feces as metabolites
The Role of Metabolites

This compound's major metabolite, N-desmethylthis compound (northis compound), is pharmacologically active and contributes to the overall clinical effect. Northis compound exhibits a different receptor binding profile, notably acting as a potent muscarinic M1 receptor agonist. This may contribute to some of the cognitive-enhancing effects observed with this compound treatment. This compound-N-oxide is generally considered inactive.

Modulation of Intracellular Signaling Pathways

This compound's interaction with its diverse array of receptors initiates a cascade of intracellular signaling events that are thought to underlie its therapeutic efficacy. Two of the most extensively studied pathways are the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway and the Glycogen Synthase Kinase-3 (GSK-3) pathway.

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a crucial regulator of neuronal plasticity, survival, and differentiation. Studies have shown that this compound can modulate this pathway, potentially contributing to its long-term therapeutic effects.

MAPK_ERK_Pathway This compound This compound Receptors 5-HT2A, EGFR, etc. This compound->Receptors Antagonism/ Modulation Upstream_Kinases PI3K, PKC, CaMKII Receptors->Upstream_Kinases MEK1_2 MEK1/2 Upstream_Kinases->MEK1_2 Phosphorylation ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylation Transcription_Factors Transcription Factors (e.g., CREB) ERK1_2->Transcription_Factors Activation Gene_Expression Gene Expression (Neuronal Plasticity, Survival) Transcription_Factors->Gene_Expression

This compound's Modulation of the MAPK/ERK Signaling Pathway.
The GSK-3 Signaling Pathway

GSK-3 is a serine/threonine kinase implicated in a wide range of cellular processes, including neuronal development, mood regulation, and apoptosis. Dysregulation of GSK-3 has been linked to the pathophysiology of schizophrenia. This compound has been shown to inhibit GSK-3, which may be a key mechanism contributing to its mood-stabilizing and neuroprotective effects.

GSK3_Signaling_Pathway This compound This compound Receptors D2, 5-HT2A, etc. This compound->Receptors Antagonism Akt Akt Receptors->Akt Activation GSK3 GSK-3 Akt->GSK3 Inhibition (Phosphorylation) Beta_Catenin β-catenin GSK3->Beta_Catenin Inhibition of Degradation Gene_Transcription Gene Transcription (Cell Survival, Neuroprotection) Beta_Catenin->Gene_Transcription

This compound's Inhibitory Effect on the GSK-3 Signaling Pathway.

Anti-inflammatory and Immunomodulatory Effects

Growing evidence suggests that neuroinflammation plays a role in the pathophysiology of schizophrenia. This compound has been shown to possess anti-inflammatory properties, which may contribute to its therapeutic efficacy. It can modulate the production of various cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), and affect microglial activation.

Experimental Protocols

The elucidation of this compound's unique pharmacological properties has relied on a variety of sophisticated experimental techniques.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a drug for its receptor.

Objective: To determine the inhibition constant (Ki) of this compound for a specific receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest.

  • A radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors) with known affinity (Kd) for the receptor.

  • Unlabeled this compound at various concentrations.

  • Binding buffer (e.g., Tris-HCl buffer with appropriate ions).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound. Include control wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of a known saturating unlabeled ligand (non-specific binding).

  • Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Radioligand Radioligand Radioligand->Incubation This compound This compound (Varying Conc.) This compound->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC50, Ki) Counting->Data_Analysis

Experimental Workflow for a Radioligand Binding Assay.
Clinical Trials in Treatment-Resistant Schizophrenia

The superior efficacy of this compound in treatment-resistant schizophrenia has been established through rigorous clinical trials.

Example: A Landmark Multicenter Double-Blind Study (Kane et al., 1988)

Objective: To assess the efficacy of this compound in patients with schizophrenia refractory to standard neuroleptic treatment.

Study Design: A multicenter, double-blind, randomized controlled trial.

Inclusion Criteria:

  • Diagnosis of schizophrenia according to DSM-III criteria.

  • History of non-response to at least three different neuroleptics from two different chemical classes at adequate doses for at least six weeks each.

  • Prospective failure to respond to a single-blind trial of haloperidol (up to 60 mg/day) for six weeks.

Exclusion Criteria:

  • Significant medical or neurological illness.

  • History of substance abuse.

Treatment Arms:

  • This compound (up to 900 mg/day).

  • Chlorpromazine (up to 1800 mg/day) plus benztropine (up to 6 mg/day).

Duration: 6 weeks.

Primary Outcome Measures:

  • Brief Psychiatric Rating Scale (BPRS).

  • Clinical Global Impression (CGI) scale.

Key Findings: 30% of patients in the this compound group were classified as responders compared to only 4% in the chlorpromazine group, demonstrating the superior efficacy of this compound in this patient population.

Conclusion: A Paradigm of Complex Pharmacology

This compound remains a fascinating and clinically indispensable molecule. Its unique pharmacological properties, from its broad receptor binding profile and "fast-off" D2 kinetics to its intricate modulation of intracellular signaling and inflammatory pathways, set it apart from all other antipsychotics. While its use is tempered by the risk of serious side effects, a thorough understanding of its pharmacology is crucial for the rational development of novel antipsychotics that may replicate its efficacy with an improved safety profile. The experimental methodologies detailed in this guide have been instrumental in unraveling the complexities of this compound and will continue to be vital tools in the ongoing quest for better treatments for schizophrenia.

Clozapine's Receptor Binding Profile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the receptor binding profile and affinity of clozapine, an atypical antipsychotic medication pivotal in the management of treatment-resistant schizophrenia. This document is intended for researchers, scientists, and drug development professionals, offering in-depth data, experimental methodologies, and visual representations of associated signaling pathways.

Introduction

This compound's unique clinical efficacy is attributed to its complex pharmacodynamic profile, characterized by its interaction with a wide array of neurotransmitter receptors.[1] Unlike typical antipsychotics, this compound exhibits a lower affinity for dopamine D2 receptors and a higher affinity for a range of other receptors, including serotonin, histamine, adrenergic, and muscarinic subtypes.[2][3] This multi-receptor action is believed to be central to its therapeutic benefits and is also associated with its distinct side-effect profile.[4][5]

Receptor Binding Affinity of this compound

The binding affinity of this compound to various receptors is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity. The following tables summarize the Ki values for this compound across major neurotransmitter receptor families, compiled from multiple sources.

Table 1: Dopamine Receptor Family
ReceptorKi (nM)
D1270[4]
D2160[4]
D3555[4]
D424[4]
D5454[4]
Table 2: Serotonin Receptor Family
ReceptorKi (nM)
5-HT1A120[4]
5-HT2A5.4[4]
5-HT2C9.4[4]
5-HT395[4]
5-HT64[4]
5-HT76.3[4]
Table 3: Adrenergic Receptor Family
ReceptorKi (nM)
α1A1.6[4]
α2A90[4]
Table 4: Cholinergic (Muscarinic) Receptor Family
ReceptorKi (nM)
M16.2[4]
M2Antagonist[6]
M3Antagonist[6]
M4Full Agonist[6]
M5Antagonist[6]
Table 5: Histamine Receptor Family
ReceptorKi (nM)
H11.1[4]
H2Weak Inverse Agonist[7]
H3708[8][9]
H4Moderate Partial Agonist[7]

Key Signaling Pathways

The therapeutic and side effects of this compound are mediated through its modulation of various intracellular signaling pathways. The primary mechanism is thought to involve antagonism of D2 and 5-HT2A receptors.[4]

Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism

This compound's antagonism of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia.[10] Simultaneously, its potent 5-HT2A antagonism is believed to contribute to its efficacy against negative symptoms and a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[11]

Clozapine_D2_5HT2A_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Release Dopamine Release D2_Receptor D2 Receptor Dopamine_Release->D2_Receptor Binds Serotonin_Release Serotonin Release 5HT2A_Receptor 5-HT2A Receptor Serotonin_Release->5HT2A_Receptor Binds Signaling_Cascade Downstream Signaling (e.g., ↓cAMP) D2_Receptor->Signaling_Cascade 5HT2A_Receptor->Signaling_Cascade Therapeutic_Effects Antipsychotic Effects Signaling_Cascade->Therapeutic_Effects This compound This compound This compound->D2_Receptor Antagonizes This compound->5HT2A_Receptor Antagonizes

This compound's primary mechanism of action.
ERK Signaling Pathway

This compound has been shown to influence the extracellular signal-regulated kinase (ERK) pathway, which is involved in neuronal plasticity and survival.[3] Specifically, this compound can increase the phosphorylation of MEK1/2, leading to the activation of ERK. This modulation of the MEK/ERK pathway may contribute to its long-term therapeutic effects.[12]

Clozapine_ERK_Signaling This compound This compound Receptor Receptor (e.g., 5-HT2A) This compound->Receptor Upstream_Kinases Upstream Kinases (PI-3K, PKC, CaMKII) Receptor->Upstream_Kinases MEK1_2 MEK1/2 Upstream_Kinases->MEK1_2 Phosphorylates ERK ERK MEK1_2->ERK Phosphorylates Nuclear_Transcription Nuclear Transcription & Cellular Responses ERK->Nuclear_Transcription

This compound's influence on the MEK/ERK pathway.

Experimental Protocols: Radioligand Binding Assay

The determination of this compound's receptor binding affinities predominantly relies on in vitro radioligand binding assays. This technique measures the direct interaction of a radiolabeled ligand with a specific receptor.

Objective

To determine the affinity (Ki) of this compound for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand that has a known high affinity and specificity for that receptor.

Materials
  • Biological Material: Cell membranes or tissue homogenates expressing the receptor of interest.

  • Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., [³H] or [¹²⁵I]).

  • Test Compound: this compound in a range of concentrations.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand known to bind to the receptor, used to determine non-specific binding.

  • Assay Buffer: A buffer solution to maintain optimal pH and ionic strength for receptor binding.

  • Filtration Apparatus: A cell harvester or filtration manifold with glass fiber filters.

  • Scintillation Counter: A liquid scintillation counter to measure radioactivity.

Methodology
  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Dilute the radioligand to a working concentration, typically at or below its Kd value.

    • Prepare the cell membrane suspension in the assay buffer.

  • Assay Setup:

    • In a multi-well plate, set up triplicate wells for:

      • Total Binding: Cell membranes + radioligand + assay buffer.

      • Non-specific Binding: Cell membranes + radioligand + high concentration of non-labeled ligand.

      • Competition Binding: Cell membranes + radioligand + varying concentrations of this compound.

  • Incubation:

    • Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination of Binding and Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Measurement of Radioactivity:

    • Place the filters into scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow Start Start Reagent_Prep Reagent Preparation (this compound dilutions, Radioligand, Membranes) Start->Reagent_Prep Assay_Setup Assay Plate Setup (Total, Non-specific, Competition) Reagent_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Radioactivity_Measurement Scintillation Counting Filtration->Radioactivity_Measurement Data_Analysis Data Analysis (IC50 & Ki Calculation) Radioactivity_Measurement->Data_Analysis End End Data_Analysis->End

References

Clozapine's Influence on Neural Circuit Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clozapine stands as a cornerstone in the management of treatment-resistant schizophrenia, exhibiting a unique clinical profile that distinguishes it from typical and other atypical antipsychotics. Its superior efficacy is attributed to a complex and multifaceted mechanism of action that extends beyond simple dopamine receptor antagonism, profoundly influencing the activity of various neural circuits. This technical guide provides an in-depth exploration of this compound's effects on neural circuit activity, presenting quantitative data, detailed experimental protocols, and visual representations of its intricate signaling pathways.

Introduction

Schizophrenia is a severe psychiatric disorder characterized by a constellation of positive, negative, and cognitive symptoms. While the dopamine hypothesis has historically dominated the understanding of antipsychotic drug action, the unique therapeutic properties of this compound have highlighted the importance of other neurotransmitter systems and their interactions within specific neural circuits. This compound's efficacy in patients who do not respond to other antipsychotics underscores the need for a deeper understanding of its complex pharmacology.[1] This guide synthesizes current knowledge on this compound's influence on dopaminergic, serotonergic, glutamatergic, and GABAergic systems and its impact on key brain regions implicated in the pathophysiology of schizophrenia.

Atypical Receptor Binding Profile

This compound's distinct clinical effects are rooted in its unique receptor binding profile, characterized by a lower affinity for dopamine D2 receptors and a high affinity for a broad range of other receptors.[2][3] This profile is believed to contribute to its reduced risk of extrapyramidal side effects and its efficacy against negative and cognitive symptoms.

Table 1: Receptor Binding Affinities (Ki values in nM) of this compound and Other Antipsychotics
ReceptorThis compound (Ki, nM)Olanzapine (Ki, nM)Risperidone (Ki, nM)Haloperidol (Ki, nM)
Dopamine D124311723
Dopamine D2125113.31.4
Dopamine D3749120.7
Dopamine D4212775
Serotonin 5-HT1A17022004205400
Serotonin 5-HT2A5.440.1663
Serotonin 5-HT2C131051300
Serotonin 5-HT3110140250-
Serotonin 5-HT6410290>1000
Serotonin 5-HT71353430830
Muscarinic M11.92.5>100006000
Adrenergic α17190.86
Adrenergic α2162301.6120
Histamine H11.1720400

Data compiled from multiple sources.[2][4][5][6] Ki values represent the concentration of the drug that binds to 50% of the receptors in vitro; lower values indicate higher affinity.

Influence on Major Neurotransmitter Systems

Dopaminergic System

Unlike typical antipsychotics that primarily act as potent D2 receptor antagonists, this compound exhibits a lower affinity for these receptors.[2] This characteristic is thought to underlie its reduced propensity to cause extrapyramidal symptoms. Furthermore, this compound demonstrates a preferential effect on mesolimbic and mesocortical dopamine pathways over the nigrostriatal pathway.

  • Prefrontal Cortex (PFC): Acute administration of this compound has been shown to increase extracellular dopamine levels in the medial prefrontal cortex (mPFC).[7] However, chronic treatment may lead to a selective decrease in PFC dopamine.[8]

  • Nucleus Accumbens (NAc) and Striatum: this compound has a less pronounced effect on dopamine release in the NAc and striatum compared to typical antipsychotics.[9]

Serotonergic System

This compound's high affinity for various serotonin receptors, particularly its potent antagonism at 5-HT2A receptors, is a key feature of its atypicality.[2] The interaction between the serotonin and dopamine systems is crucial for its therapeutic effects. The blockade of 5-HT2A receptors is believed to disinhibit dopamine release in certain brain regions, contributing to its clinical efficacy.

Glutamatergic System

Emerging evidence suggests that this compound modulates the glutamatergic system, which is implicated in the pathophysiology of schizophrenia. This compound has been shown to potentiate N-methyl-D-aspartate (NMDA) receptor-mediated currents in the nucleus accumbens.[10] This effect is dependent on dopamine D1 receptor activation and involves the NR2B subunit of the NMDA receptor. In glutamatergic neurons derived from this compound-responsive schizophrenia patients, this compound treatment has been found to restore deficits in synaptic function and network activity.[11]

GABAergic System

This compound also interacts with the GABAergic system. It has been shown to act as an antagonist at GABAA receptors, which could lead to a reduction in GABAergic synaptic transmission.[12][13] Additionally, in vivo microdialysis studies have shown that this compound can reduce extracellular GABA levels in the prefrontal cortex.[14] this compound has also been shown to interact with GABAB receptors.[15]

Impact on Key Neural Circuits

Prefrontal Cortex Circuitry

The prefrontal cortex is a critical hub for cognitive functions that are often impaired in schizophrenia. This compound has been shown to modulate neuronal activity in the mPFC.[16][17] Studies using c-Fos as a marker for neuronal activation have revealed that this compound-responsive neurons in the mPFC project to various mesolimbic, amygdala, and thalamic areas.[16] Electrophysiological studies have demonstrated that this compound can "fine-tune" the activity of PFC neurons, increasing the firing rate of hypoactive neurons and decreasing the firing rate of hyperactive neurons.[18]

Hippocampus-Prefrontal Cortex Pathway

Dysfunction in the hippocampus-prefrontal cortex (H-PFC) pathway is implicated in schizophrenia. This compound has been shown to modulate synaptic plasticity in this circuit. While acute application of this compound can enhance long-term potentiation (LTP) in the prefrontal cortex, subchronic treatment may lead to an attenuation of LTP.[19]

Experimental Protocols

In Vivo Microdialysis for Neurotransmitter Release

Objective: To measure extracellular levels of neurotransmitters (e.g., dopamine, GABA) in specific brain regions of freely moving animals following this compound administration.[20]

Methodology:

  • Surgical Implantation: Stereotaxically implant a microdialysis guide cannula into the target brain region (e.g., mPFC, NAc). Allow for a post-operative recovery period.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe into the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: Administer this compound (e.g., subcutaneously or intraperitoneally) at the desired dose.

  • Post-Drug Collection: Continue collecting dialysate samples for a specified period after drug administration.

  • Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

Objective: To investigate the effects of this compound on synaptic currents (e.g., NMDA receptor-mediated currents) in individual neurons.[10][21]

Methodology:

  • Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) containing the region of interest (e.g., nucleus accumbens) from rodents.

  • Recording Chamber: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.

  • Neuron Identification: Visualize neurons using a microscope with differential interference contrast optics.

  • Patch-Clamp Recording: Approach a target neuron with a glass micropipette filled with an internal solution. Form a high-resistance seal ("gigaseal") between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane within the pipette tip, establishing the whole-cell recording configuration.

  • Data Acquisition: Record synaptic currents in voltage-clamp mode. Evoke synaptic responses by electrical stimulation of afferent fibers.

  • Drug Application: Bath-apply this compound at known concentrations and record the resulting changes in synaptic currents.

c-Fos Immunohistochemistry for Neuronal Activation Mapping

Objective: To identify neuronal populations activated by this compound administration across the brain.[22][23]

Methodology:

  • Drug Administration: Administer this compound or a vehicle control to the animals.

  • Perfusion and Fixation: After a specific time interval (e.g., 2 hours) to allow for c-Fos protein expression, deeply anesthetize the animals and perfuse them transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).

  • Brain Extraction and Sectioning: Extract the brains and post-fix them. Section the brains into thin slices (e.g., 40 µm) using a vibratome or cryostat.

  • Immunohistochemistry:

    • Incubate the brain sections with a primary antibody against c-Fos.

    • Wash the sections and incubate them with a biotinylated secondary antibody.

    • Amplify the signal using an avidin-biotin-peroxidase complex.

    • Visualize the c-Fos positive cells by a chromogenic reaction (e.g., with diaminobenzidine).

  • Microscopy and Analysis: Mount the sections on slides and examine them under a microscope. Quantify the number of c-Fos-immunoreactive cells in different brain regions.

Signaling Pathways and Experimental Workflows

Diagram 1: Simplified this compound Signaling Pathway in the Prefrontal Cortex

clozapine_signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Pyramidal Neuron Dopamine_Neuron Dopamine Neuron D2R D2 Receptor Dopamine_Neuron->D2R Dopamine Serotonin_Neuron Serotonin Neuron 5HT2AR 5-HT2A Receptor Serotonin_Neuron->5HT2AR Serotonin Neuronal_Activity Modulated Neuronal Activity D2R->Neuronal_Activity 5HT2AR->Dopamine_Neuron Inhibition (disinhibited by this compound) NMDAR NMDA Receptor NMDAR->Neuronal_Activity GABAAR GABAA Receptor GABAAR->Neuronal_Activity This compound This compound This compound->D2R Antagonist (low affinity) This compound->5HT2AR Antagonist (high affinity) This compound->NMDAR Potentiation This compound->GABAAR Antagonist

Caption: this compound's multifaceted action on a postsynaptic neuron.

Diagram 2: Experimental Workflow for In Vivo Microdialysis

microdialysis_workflow cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Surgery Stereotaxic Surgery: Implant Guide Cannula Recovery Post-operative Recovery Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Perfusion Perfuse with aCSF Probe_Insertion->Perfusion Baseline Collect Baseline Samples Perfusion->Baseline Drug_Admin Administer this compound Baseline->Drug_Admin Post_Drug_Collection Collect Post-Drug Samples Drug_Admin->Post_Drug_Collection HPLC HPLC with Electrochemical Detection Post_Drug_Collection->HPLC Data_Analysis Quantify Neurotransmitter Levels HPLC->Data_Analysis

Caption: Step-by-step workflow for in vivo microdialysis studies.

Conclusion

This compound's influence on neural circuit activity is remarkably complex, involving a symphony of interactions across multiple neurotransmitter systems. Its unique receptor binding profile, characterized by a departure from high-affinity D2 receptor antagonism, allows for a more nuanced modulation of neuronal function in key circuits like the prefrontal cortex and the hippocampus-prefrontal cortex pathway. The ability of this compound to "fine-tune" neuronal activity, potentiate NMDA receptor function, and modulate GABAergic transmission likely contributes to its superior efficacy in treatment-resistant schizophrenia. Further research utilizing the detailed experimental protocols outlined in this guide will continue to unravel the intricate mechanisms of this pivotal antipsychotic, paving the way for the development of novel therapeutics with improved efficacy and tolerability.

References

Methodological & Application

Application Notes and Protocols for Clozapine Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of protocols for the administration of clozapine in rodent models, a critical component in the preclinical study of neuropsychiatric disorders, particularly schizophrenia. This document outlines detailed methodologies for various administration routes, summarizes quantitative data for effective dosing, and visualizes key signaling pathways and experimental workflows.

Data Presentation: this compound Dosing and Administration Parameters

The following tables summarize quantitative data for this compound administration in rodent models, compiled from various research studies. These values should serve as a guide, and optimal doses may vary depending on the specific rodent strain, age, sex, and experimental objectives.

Table 1: Systemic this compound Administration Dosages in Rodents

Route of Administration Rodent Species Dosage Range (mg/kg) Purpose of Study Citation
Subcutaneous (s.c.)Rat2.5 - 10Reversal of cognitive deficits in schizophrenia models[1]
Subcutaneous (s.c.)Rat5Reversal of NMDA antagonist-induced deficits[2]
Subcutaneous (s.c.)Mouse1Normalization of sensorimotor gating deficits[3]
Intraperitoneal (i.p.)Rat0.5 - 20Assessment of metabolic effects (glucose tolerance)[4]
Intraperitoneal (i.p.)Mouse0.01 - 1DREADD activation and behavioral studies[5]
Intraperitoneal (i.p.)Mouse10Pharmacokinetic studies[6]
Oral (p.o.)Mouse10 - 30Amelioration of cognitive deficits in schizophrenia models[7]

Table 2: Central this compound Administration Dosages in Rodents

Route of Administration Rodent Species Dosage Purpose of Study Citation
Intracerebroventricular (i.c.v.)Mouse12.5, 25, 50 µ g/day Chronic central delivery for behavioral studies[8]
Intracerebroventricular (i.c.v.)Rat10, 17 mg/ml (osmotic pump)Chronic central infusion for behavioral assessment[9]

Experimental Protocols

Below are detailed protocols for common methods of this compound administration in rodent models.

Protocol 1: Subcutaneous (s.c.) Injection of this compound

This protocol is suitable for both acute and chronic dosing regimens.

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., sterile saline, DMSO and saline mixture)

  • Sterile syringes (1 ml) and needles (25-27 gauge)

  • 70% ethanol

  • Animal scale

Procedure:

  • Solution Preparation:

    • This compound is poorly soluble in water. For a saline-based solution, dissolve this compound HCl in a small amount of 0.1 M HCl, then adjust the pH to approximately 6.0 with 1N NaOH and bring to the final volume with sterile saline.[4]

    • Alternatively, dissolve this compound in a minimal amount of dimethyl sulfoxide (DMSO) and then dilute with sterile 0.9% saline to the final concentration. The final DMSO concentration should be kept low (e.g., 1-5%) to avoid toxicity.[1]

    • Prepare fresh solutions daily.[1]

  • Animal Handling and Injection:

    • Weigh the animal to calculate the precise injection volume based on the desired mg/kg dose.

    • Gently restrain the mouse or rat. For mice, the loose skin over the shoulders (scruff) is a common injection site.

    • Wipe the injection site with 70% ethanol.

    • Lift the skin to form a "tent."

    • Insert the needle at the base of the tented skin, parallel to the body.

    • Aspirate briefly to ensure the needle is not in a blood vessel.

    • Slowly inject the this compound solution.

    • Withdraw the needle and gently massage the injection site to aid dispersal.

    • Monitor the animal for any adverse reactions post-injection.

Protocol 2: Oral Gavage (p.o.) Administration of this compound

This method is used for precise oral dosing.

Materials:

  • This compound

  • Vehicle (e.g., water, 0.5% methylcellulose)

  • Animal gavage needles (flexible or stainless steel with a ball tip, appropriate size for the animal)

  • Syringes

  • Animal scale

Procedure:

  • Solution/Suspension Preparation:

    • Prepare a homogenous suspension of this compound in the chosen vehicle. Sonication may be required to ensure uniform particle size.

    • The volume for oral gavage should not exceed 10 ml/kg for rats and mice.[10]

  • Animal Handling and Gavage:

    • Weigh the animal to determine the correct volume for administration.

    • Measure the appropriate length for gavage needle insertion (from the corner of the mouth to the last rib).

    • Firmly but gently restrain the animal, ensuring the head and body are in a straight line to facilitate passage of the needle into the esophagus.

    • Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it over the tongue into the esophagus.

    • Crucially, if any resistance is met, withdraw the needle and re-attempt. Do not force the needle, as this can cause esophageal or stomach perforation.

    • Once the needle is correctly positioned, slowly administer the this compound suspension.

    • Gently remove the needle along the same path of insertion.

    • Observe the animal for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.

Signaling Pathways and Experimental Workflow

This compound Signaling Pathway

This compound's therapeutic effects are attributed to its complex interaction with multiple neurotransmitter systems. It acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, which is central to its antipsychotic properties.

Clozapine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Serotonin Serotonin HT2AR Serotonin 5-HT2A Receptor Serotonin->HT2AR AC Adenylyl Cyclase (AC) D2R->AC PLC Phospholipase C (PLC) HT2AR->PLC IP3_DAG ↑ IP3/DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Therapeutic_Effects Antipsychotic Effects (Reduced positive symptoms, improved cognition) cAMP->Therapeutic_Effects IP3_DAG->Therapeutic_Effects Akt Akt Signaling Akt->Therapeutic_Effects MAPK MAPK/ERK Pathway MAPK->Therapeutic_Effects This compound This compound This compound->D2R This compound->HT2AR This compound->Akt This compound->MAPK

Caption: this compound's antagonism of D2 and 5-HT2A receptors and modulation of downstream signaling.

Experimental Workflow for this compound Administration in Rodents

A generalized workflow for a typical preclinical study involving this compound administration is depicted below.

Experimental_Workflow start Study Design (Hypothesis, Animal Model Selection) acclimatization Animal Acclimatization (Housing, Handling) start->acclimatization baseline Baseline Behavioral/Physiological Measurements acclimatization->baseline randomization Randomization into Treatment Groups (this compound vs. Vehicle) baseline->randomization drug_prep This compound and Vehicle Solution Preparation randomization->drug_prep administration Drug Administration (e.g., s.c., p.o.) drug_prep->administration behavioral Behavioral Testing (e.g., Open Field, PPI, Social Interaction) administration->behavioral molecular Molecular/Biochemical Analysis (e.g., Brain Tissue Collection, Western Blot, ELISA) behavioral->molecular data_analysis Data Analysis and Statistical Evaluation molecular->data_analysis end Interpretation and Conclusion data_analysis->end

Caption: A typical experimental workflow for rodent studies involving this compound administration.

References

Application Note and Protocol for LC-MS/MS Quantification of Clozapine in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantification of clozapine and its major metabolite, northis compound, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol is designed to be robust and suitable for clinical research and therapeutic drug monitoring.

Introduction

This compound is an atypical antipsychotic medication primarily used in the treatment of schizophrenia, particularly in patients who have not responded to other antipsychotic treatments.[1] Due to significant inter-individual variability in its pharmacokinetics and a narrow therapeutic window, therapeutic drug monitoring (TDM) of this compound and its active metabolite, northis compound, is crucial for optimizing dosage, ensuring efficacy, and minimizing the risk of adverse effects.[1] LC-MS/MS offers high sensitivity and selectivity for the accurate quantification of this compound and northis compound in plasma.[2][3]

This application note details a validated LC-MS/MS method employing a straightforward protein precipitation sample preparation, followed by rapid chromatographic separation and sensitive detection using tandem mass spectrometry.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in plasma is depicted in the following diagram.

experimental_workflow cluster_sample_handling Sample Handling cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample_Collection Plasma Sample Collection Sample_Storage Sample Storage (-20°C or below) Sample_Collection->Sample_Storage Thawing Thaw Plasma Sample Sample_Storage->Thawing Aliquoting Aliquot Plasma Thawing->Aliquoting IS_Addition Add Internal Standard Aliquoting->IS_Addition Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Dilution Dilution (Optional) Supernatant_Transfer->Dilution Injection Inject Sample into LC-MS/MS Dilution->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

Caption: Experimental workflow for this compound quantification.

Key Method Components Relationship

The logical relationship between the core components of the LC-MS/MS method is illustrated below. This highlights the critical steps that ensure accurate and reliable results.

logical_relationship cluster_extraction Extraction Efficiency cluster_separation Separation Selectivity cluster_detection Detection Specificity cluster_quantification Accurate Quantification Sample_Prep Sample Preparation (Protein Precipitation) Internal_Standard Internal Standard (e.g., this compound-d4) LC_Column LC Column (e.g., C18) Internal_Standard->LC_Column Mobile_Phase Mobile Phase (Gradient Elution) MS_MS Tandem Mass Spectrometry (MRM Mode) Mobile_Phase->MS_MS Calibration_Curve Calibration Curve MS_MS->Calibration_Curve QC_Samples Quality Control Samples

Caption: Logical relationship of key LC-MS/MS method components.

Experimental Protocols

Materials and Reagents
  • This compound and Northis compound certified reference standards

  • This compound-d4 (or other suitable isotopic internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Drug-free human plasma

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for sample clean-up.[2][4]

  • Aliquoting : Allow frozen plasma samples to thaw completely at room temperature. Vortex mix for 10 seconds. Aliquot 50 µL of plasma into a clean microcentrifuge tube.[4]

  • Internal Standard Addition : Add 150 µL of the internal standard working solution (e.g., this compound-d4 in acetonitrile) to each plasma sample.[4]

  • Precipitation : Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[4]

  • Centrifugation : Centrifuge the samples at 16,200 x g for 5 minutes at room temperature.[4]

  • Supernatant Transfer and Dilution : Carefully transfer 20 µL of the clear supernatant to a 96-well plate or autosampler vial.[4] Add 450 µL of 30% (v/v) methanol in water to each well/vial.[4]

  • Injection : Seal the plate/vials and place in the autosampler for LC-MS/MS analysis.

Alternative Sample Preparation Methods
  • Liquid-Liquid Extraction (LLE) : This method involves extracting the analytes from the aqueous plasma into an immiscible organic solvent.[3][5] While more labor-intensive, it can provide cleaner extracts.

  • Solid-Phase Extraction (SPE) : SPE utilizes a solid sorbent to retain the analytes of interest while interferences are washed away.[2] This technique can offer the cleanest extracts but is often the most time-consuming and expensive.

LC-MS/MS Instrumentation and Conditions

The following are typical instrument conditions. These may need to be optimized for specific instrumentation.

Table 1: Chromatographic Conditions

ParameterCondition
LC System ACQUITY UPLC I-Class or equivalent[4]
Column Waters XBridge Premier BEH C18, 2.1 x 50 mm, 2.5 µm[4]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.5 mL/min
Gradient Start at 5% B, increase to 95% B over 1.5 min, hold for 0.5 min, return to initial conditions
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Mass Spectrometric Conditions

ParameterCondition
Mass Spectrometer Xevo TQ-S micro or equivalent[4]
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 1.0 kV
Source Temperature 150 °C
Desolvation Temp. 500 °C
Desolvation Gas Flow 1000 L/hr
Cone Gas Flow 150 L/hr
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound 327.1270.1[3][5]
Northis compound 313.1192.1[3]
This compound-d4 (IS) 331.1270.1

Method Validation and Performance

The described method should be fully validated according to regulatory guidelines. The following tables summarize typical quantitative data obtained from validated LC-MS/MS methods for this compound.

Table 4: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)LOQ (ng/mL)LOD (ng/mL)
This compound 5.65 - 1693.51[6]> 0.998[3][6]2.73[6]0.91[6]
Northis compound 1 - 1000[3]> 0.998[3]1.0[7]Not Reported

Table 5: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
This compound Low QC (e.g., 25)< 5%[8][9]< 5%[8][9]95 - 105%[10]
Mid QC (e.g., 100)< 5%[8][9]< 5%[8][9]95 - 105%[10]
High QC (e.g., 1000)< 5%[8][9]< 5%[8][9]95 - 105%[10]
Northis compound Low QC< 5%[8][9]< 5%[8][9]95 - 105%[10]
Mid QC< 5%[8][9]< 5%[8][9]95 - 105%[10]
High QC< 5%[8][9]< 5%[8][9]95 - 105%[10]

Table 6: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
This compound 97.80 - 99.28[6]Minimal with deuterated IS[4][10]
Northis compound 82.0[5]Minimal with deuterated IS[4][10]

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, selective, and reliable approach for the quantification of this compound and northis compound in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, making it well-suited for therapeutic drug monitoring and clinical research applications. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variability in sample preparation and instrument response.

References

Application Notes and Protocols for Interspecies Clozapine Dosage Conversion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clozapine, an atypical antipsychotic, is a cornerstone in the management of treatment-resistant schizophrenia. As with many pharmaceuticals, preclinical evaluation in animal models is a critical step in its development and continued study. Accurate conversion of drug dosages between species is paramount for the meaningful translation of preclinical safety and efficacy data to clinical settings. This document provides a comprehensive guide to understanding the factors influencing this compound dosage conversion between different species, supported by pharmacokinetic data, metabolic pathway information, and detailed experimental protocols.

Significant interspecies variations in drug metabolism, primarily driven by differences in the expression and activity of cytochrome P450 (CYP) enzymes, complicate direct dosage extrapolation based on body weight alone. Therefore, a more nuanced approach, incorporating allometric scaling and a thorough understanding of the drug's pharmacokinetic profile in each species, is essential.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of this compound Across Species

This table summarizes key pharmacokinetic parameters of this compound in humans, monkeys, rats, and mice. It is important to note that these values can be influenced by factors such as the route of administration, dose, and specific strain of the animal model.

ParameterHumanRhesus MonkeyRatMouse
Typical Dose Range 150-900 mg/day (oral)[1]3-10 mg/kg (i.m. or i.v.)[2]10-20 mg/kg (i.v. or oral)[3]0.05-10 mg/kg (i.p. or i.c.v)[4][5]
Elimination Half-life (t½) 4-26 hours (mean: 14.2 hours)[6]Not explicitly stated1.5-1.6 hours[7]~1.2 times longer in CYP1A2 null mice
Clearance (CL) 30.3 L/h (median)[8]0.2-0.6 L/min[2]2.6 times slower in CYP1A2 null miceSlower in CYP1A2 null mice[4]
Volume of Distribution (Vd) 508 L (median)[8]18-103 L[2]Not explicitly statedNot explicitly stated
Area Under the Curve (AUC) Dose-dependentDose-dependent2.6 times greater in CYP1A2 null miceHigher in CYP1A2 null mice[4]
Primary Metabolites N-desmethylthis compound, this compound N-oxide[1]This compound, N-desmethylthis compoundNorthis compound, this compound-N-oxide[7]Desmethylthis compound, this compound N-oxide[4]
Table 2: Major Cytochrome P450 Enzymes in this compound Metabolism Across Species

The metabolism of this compound is predominantly carried out by the cytochrome P450 system, with CYP1A2 and CYP3A4 playing the most significant roles in humans. The relative contribution of these and other CYP enzymes can vary substantially between species, which is a major determinant of the observed pharmacokinetic differences.

SpeciesMajor CYP Enzymes Involved in this compound MetabolismKey Considerations
Human CYP1A2, CYP3A4, CYP2C19, CYP2D6[1][9]CYP1A2 is a major determinant of this compound clearance. Genetic polymorphisms in these enzymes can lead to significant inter-individual variability in drug response.[1]
Monkey Higher CYP activity for human CYP2D6 substrates compared to humans. CYP1A2 is less expressed in cynomolgus monkeys.[10]Caution should be exercised when extrapolating metabolism data from monkeys to humans due to differences in CYP isoform activities.[11]
Rat CYP1A, CYP2C, CYP2D, and CYP3A families show appreciable interspecies differences in catalytic activity compared to humans.[11]Rats tend to eliminate drugs more rapidly than humans due to a higher relative amount of hepatic enzymes.[10]
Mouse CYP1A2 is a major determinant of this compound clearance.[4] CYP1A, CYP2C, and CYP3A families show interspecies differences in catalytic activity.[11]Strain-specific differences in CYP activities can exist.[10]

Experimental Protocols

Allometric Scaling for Dose Conversion

Allometric scaling is a widely used method to estimate the equivalent dose of a drug between species based on body surface area, which is more closely related to metabolic rate than body weight alone. The following formula can be used as a starting point for dose calculation:

Human Equivalent Dose (HED) (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km) [12]

Where Km is a correction factor calculated as Body Weight (kg) / Body Surface Area (m²).

Table 3: Km Factors for Different Species

SpeciesBody Weight (kg)Body Surface Area (m²)Km
Human 601.6237
Monkey 30.2512
Rat 0.150.0256
Mouse 0.020.00663

Note: These are average values and can vary. It is crucial to use the specific body weight of the animals in the study for accurate calculations.

Protocol for a Preclinical Pharmacokinetic Study of this compound in a Rodent Model (Rat)

This protocol outlines a typical procedure for assessing the pharmacokinetic profile of this compound in rats.

1. Animal Preparation:

  • Use male Wistar rats (180-230 g).
  • House the animals in groups of three with standard rat chow and water ad libitum.
  • Fast the animals overnight before the experiment.
  • Ensure all procedures are approved by the Institutional Animal Ethics Committee.[3]

2. Drug Preparation and Administration:

  • Dissolve this compound in a suitable vehicle. For intravenous administration, a solution can be prepared by dissolving this compound in 1.2 N HCl and diluting with 0.9% sodium chloride solution.[3]
  • Administer this compound intravenously via the tail vein (e.g., 10 mg/kg) or by oral gavage (e.g., 20 mg/kg).[3]

3. Blood Sample Collection:

  • Collect blood samples (approximately 300 µl) from the tail vein at predetermined time points (e.g., 15, 30, 45, 60, 90, 120, and 240 minutes post-administration).[3]
  • Allow the blood to clot and then centrifuge at 5000 rpm for 15 minutes to separate the serum.[3]
  • Store the serum samples at -20°C until analysis.[3]

4. Sample Analysis:

  • Quantify this compound and its major metabolites in the serum samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4]
  • A typical HPLC setup might involve a C18 column and a mobile phase of methanol-water-triethylamine.[3]

5. Pharmacokinetic Analysis:

  • Use non-compartmental analysis to determine key pharmacokinetic parameters, including:
  • Area Under the Curve (AUC)
  • Peak Plasma Concentration (Cmax)
  • Time to Peak Plasma Concentration (Tmax)
  • Elimination Half-life (t½)
  • Clearance (CL)
  • Volume of Distribution (Vd)

Visualizations

This compound Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of this compound.

Clozapine_Metabolism This compound This compound NDesmethylthis compound N-desmethylthis compound (Northis compound) This compound->NDesmethylthis compound Demethylation (CYP1A2, CYP3A4, CYP2C19, CYP2D6) ClozapineNoxide This compound N-oxide This compound->ClozapineNoxide N-oxidation (CYP3A4, CYP1A2, FMO3) Glucuronide Glucuronide Conjugates This compound->Glucuronide Glucuronidation (UGTs) NDesmethylthis compound->Glucuronide Glucuronidation (UGTs) ClozapineNoxide->Glucuronide Glucuronidation (UGTs) PK_Workflow cluster_Prep Preparation cluster_Dosing Dosing cluster_Sampling Sampling cluster_Analysis Analysis cluster_PK Pharmacokinetic Modeling AnimalPrep Animal Preparation (Fasting, Acclimatization) Dosing Drug Administration (e.g., IV, PO) AnimalPrep->Dosing DrugPrep Drug Formulation DrugPrep->Dosing BloodCollection Serial Blood Collection Dosing->BloodCollection SampleProcessing Serum/Plasma Separation BloodCollection->SampleProcessing Bioanalysis LC-MS/MS or HPLC Analysis SampleProcessing->Bioanalysis PK_Analysis Non-compartmental Analysis (AUC, Cmax, t1/2, etc.) Bioanalysis->PK_Analysis

References

Protocol for Assessing Clozapine's Effect on Animal Behavior

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Clozapine is an atypical antipsychotic medication primarily utilized in the management of treatment-resistant schizophrenia.[1] Its complex pharmacological profile, characterized by interactions with multiple neurotransmitter systems, necessitates comprehensive behavioral assessment in preclinical animal models to elucidate its therapeutic mechanisms and potential side effects.[2][3] This document provides detailed protocols for key behavioral assays used to evaluate the effects of this compound in rodents, along with data presentation guidelines and visualizations of relevant biological pathways and experimental workflows.

This compound's mechanism of action is multifaceted, involving antagonism of dopamine (particularly D2 and D4) and serotonin (especially 5-HT2A) receptors.[2][4] It also exhibits affinity for adrenergic, cholinergic, and histaminergic receptors, contributing to its broad spectrum of effects and side effect profile.[2][3] Understanding these interactions is crucial for interpreting behavioral outcomes.

Key Behavioral Assays

A battery of behavioral tests is essential to comprehensively assess the antipsychotic potential and side-effect liability of this compound. The following protocols are widely used in rodent models.

Open Field Test (OFT)

The Open Field Test is a fundamental assay for evaluating general locomotor activity, exploration, and anxiety-like behavior in rodents.[5][6]

Experimental Protocol:

  • Apparatus: A square or circular arena (e.g., 40 x 40 cm for mice, 100 x 100 cm for rats) with walls high enough to prevent escape. The arena is typically made of a non-porous material for easy cleaning.[5][7] The area is often divided into a central and a peripheral zone.

  • Animal Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.[5]

  • Procedure:

    • Gently place the animal in the center of the open field arena.

    • Allow the animal to explore the arena for a predetermined period, typically 5-30 minutes.[5][8]

    • Record the session using an overhead video camera connected to a tracking software.

  • Data Analysis: Key parameters to measure include:

    • Total distance traveled: An indicator of general locomotor activity.

    • Time spent in the center zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).

    • Frequency of entries into the center zone: Another indicator of anxiety.

    • Rearing frequency: A measure of exploratory behavior.

  • This compound Administration: Administer this compound (e.g., 0.5-10 mg/kg, intraperitoneally) 30-45 minutes before the test.[8][9]

Data Presentation:

ParameterVehicle ControlThis compound (Low Dose)This compound (High Dose)
Total Distance Traveled (cm)[Insert Value][Insert Value][Insert Value]
Time in Center (s)[Insert Value][Insert Value][Insert Value]
Center Entries[Insert Value][Insert Value][Insert Value]
Rearing Frequency[Insert Value][Insert Value][Insert Value]

Note: Values are illustrative and should be replaced with experimental data. A study in rats showed that this compound at doses of 0.05-0.1 mg/kg significantly decreased the distance traveled in the open field.[8]

Elevated Plus Maze (EPM)

The Elevated Plus Maze is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[4][10][11]

Experimental Protocol:

  • Apparatus: A plus-shaped maze elevated from the floor (typically 50 cm), with two open arms and two enclosed arms of equal dimensions.[10][11]

  • Animal Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes prior to testing.[4]

  • Procedure:

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for 5-10 minutes.[4][10]

    • Record the session with a video camera and tracking software.

  • Data Analysis: The primary measures are:

    • Time spent in the open arms: Anxiolytic drugs typically increase this time.

    • Number of entries into the open arms: Anxiolytics tend to increase this number.

    • Total arm entries: A measure of overall activity.

  • This compound Administration: Administer this compound (e.g., 0.1-1.0 mg/kg, i.p.) 30 minutes before the test.[8]

Data Presentation:

ParameterVehicle ControlThis compound (0.1 mg/kg)
% Time in Open Arms[Insert Value][Insert Value]
% Open Arm Entries[Insert Value][Insert Value]
Total Arm Entries[Insert Value][Insert Value]

Note: Values are illustrative. One study found that a low dose of this compound (0.1 mg/kg) in rats induced an anxious-like phenotype, decreasing both the percentage of open arm entries and the time spent in the open arms.[8]

Prepulse Inhibition (PPI) of the Startle Response

Prepulse Inhibition is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus (pulse).[12][13] Deficits in PPI are observed in schizophrenic patients and can be modeled in animals.[13][14] This test assesses sensorimotor gating.

Experimental Protocol:

  • Apparatus: A startle chamber equipped with a sensor to detect the animal's startle response and a speaker to deliver acoustic stimuli.

  • Animal Acclimation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background noise.

  • Procedure:

    • The session consists of a series of trials:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to measure the baseline startle response.

      • Prepulse-alone trials: A weak acoustic stimulus (e.g., 73, 76, 82 dB) that does not elicit a startle response.[15]

      • Prepulse-pulse trials: The prepulse is presented shortly (30-120 ms) before the pulse.

  • Data Analysis: PPI is calculated as a percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials:

    • %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100

  • This compound Administration: Administer this compound (e.g., 5-10 mg/kg, s.c. or i.p.) 30 minutes before the test.[2][15]

Data Presentation:

Prepulse IntensityVehicle Control (% PPI)This compound (5 mg/kg) (% PPI)
73 dB[Insert Value][Insert Value]
76 dB[Insert Value][Insert Value]
82 dB[Insert Value][Insert Value]

Note: Values are illustrative. Studies have shown that this compound can reverse PPI deficits induced by NMDA receptor antagonists like MK-801 in rats.[15]

Social Interaction Test

The Social Interaction Test assesses social behavior and is relevant for modeling the negative symptoms of schizophrenia, such as social withdrawal.[3][16]

Experimental Protocol:

  • Apparatus: A familiar, neutral arena, often the open field box.[16] The three-chambered social approach task is also commonly used.[1][17]

  • Animal Acclimation: Habituate the animals to the testing arena for several days before the test.[16]

  • Procedure (Dyadic Interaction):

    • Place two unfamiliar, weight-matched animals of the same sex in the arena.

    • Record the interaction for 10-15 minutes.[16]

  • Data Analysis: Score the duration and frequency of social behaviors, such as sniffing, following, and grooming.

  • This compound Administration: Administer this compound (e.g., 2.5-10 mg/kg, i.p. or p.o.) 30-60 minutes before the test.[1][18]

Data Presentation:

ParameterVehicle ControlThis compound (5 mg/kg)
Total Duration of Social Interaction (s)[Insert Value][Insert Value]
Number of Social Contacts[Insert Value][Insert Value]

Note: Values are illustrative. Research indicates that this compound can reverse social interaction deficits induced by stressors or pharmacological manipulations in rodents.[16][19]

Visualizations

This compound Signaling Pathway

The following diagram illustrates the primary receptors and enzymes involved in this compound's mechanism of action and metabolism.

Clozapine_Signaling_Pathway cluster_this compound This compound cluster_receptors Receptor Targets cluster_effects Behavioral & Physiological Effects cluster_metabolism Metabolism (Liver) This compound This compound D2 Dopamine D2 Receptor This compound->D2 Antagonism D4 Dopamine D4 Receptor This compound->D4 Antagonism HT2A Serotonin 5-HT2A Receptor This compound->HT2A Antagonism M1 Muscarinic M1 Receptor This compound->M1 Antagonism H1 Histamine H1 Receptor This compound->H1 Antagonism Alpha1 Adrenergic α1 Receptor This compound->Alpha1 Antagonism CYP1A2 CYP1A2 This compound->CYP1A2 CYP3A4 CYP3A4 This compound->CYP3A4 Antipsychotic Antipsychotic Effects D2->Antipsychotic D4->Antipsychotic HT2A->Antipsychotic SideEffects Side Effects (e.g., sedation, hypotension) M1->SideEffects H1->SideEffects Alpha1->SideEffects Northis compound Northis compound (N-desmethylthis compound) Active Metabolite CYP1A2->Northis compound ClozapineNoxide This compound N-oxide Inactive Metabolite CYP1A2->ClozapineNoxide CYP3A4->Northis compound

Caption: Simplified signaling pathway of this compound's receptor targets and metabolism.

Experimental Workflow for Behavioral Assessment

The following diagram outlines a typical workflow for assessing the behavioral effects of this compound in animal models.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Testing Procedure cluster_analysis Data Analysis & Interpretation AnimalAcclimation Animal Acclimation (1-2 weeks) Habituation Habituation to Handling & Testing Room AnimalAcclimation->Habituation DrugAdmin This compound or Vehicle Administration Habituation->DrugAdmin BehavioralTest Behavioral Assay (e.g., OFT, EPM, PPI, SIT) DrugAdmin->BehavioralTest DataCollection Video Recording & Automated Tracking BehavioralTest->DataCollection DataExtraction Extraction of Behavioral Parameters DataCollection->DataExtraction Stats Statistical Analysis DataExtraction->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: General experimental workflow for assessing this compound's effects on animal behavior.

References

Application Notes and Protocols for Clozapine Sample Preparation in Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of biological samples for the quantitative analysis of clozapine and its primary metabolites, northis compound and this compound-N-oxide, using mass spectrometry. The described methods are applicable to various biological matrices and are designed to ensure high recovery, minimize matrix effects, and achieve accurate and reproducible results.

Introduction

This compound is an atypical antipsychotic medication primarily used in the treatment of schizophrenia. Therapeutic drug monitoring (TDM) of this compound and its metabolites is crucial for optimizing dosage, ensuring efficacy, and minimizing adverse effects. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for the quantification of this compound due to its high sensitivity and selectivity.[1] Proper sample preparation is a critical step in the analytical workflow to remove interfering substances from the biological matrix and to concentrate the analytes of interest.

This document outlines three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on the sample matrix, the required limit of quantification (LOQ), and the available laboratory equipment.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the quantitative performance of different sample preparation methods for this compound analysis in plasma or serum.

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction (Online SPE)
Recovery This compound: ~100.3%[2]This compound: 52-85%[3]This compound: >90%[4]
Northis compound: ~104.1%[2]Northis compound: 52-85%[3]Northis compound: >90%[4]
This compound-N-oxide: 52-85%[3]This compound-N-oxide: >90%[4]
Matrix Effect Compensated by internal standard[2][5]Low for this compound and northis compound[6]Minimal
Lower Limit of Quantification (LLOQ) 1-13.3 ng/mL[2][7]1.0 ng/mL[3]50.0 ng/mL[4]
Linear Range 1-1000 ng/mL[7]1-2000 ng/mL[3]50-2000 ng/mL
Precision (%RSD) <15%[8]<15.7%[3]<10%[4]
Throughput High[9][10]ModerateHigh (with automation)[4][11]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is a simple and rapid method suitable for high-throughput analysis of this compound in plasma or serum.[9][10]

Materials:

  • Plasma or serum sample

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., deuterated this compound, this compound-d4) in ACN[10]

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Procedure:

  • Pipette 50-200 µL of plasma or serum sample into a microcentrifuge tube.[9][10]

  • Add a 3-fold volume excess of the internal standard solution in acetonitrile to the sample.[9] For example, for a 200 µL sample, add 400 µL of ACN containing the IS.[10]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[9]

  • Centrifuge the tubes at high speed (e.g., 16,200 x g) for 5-10 minutes to pellet the precipitated proteins.[9][10]

  • Carefully transfer the supernatant to a clean tube or an autosampler vial.

  • For some methods, a dilution step may be necessary. For example, dilute the supernatant 1:10 with water or a methanol/water mixture.[10]

  • The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that provides a cleaner extract compared to PPT.[3][12]

Materials:

  • Plasma or serum sample

  • Internal Standard (IS) solution

  • Alkaline buffer (e.g., pH 10.6)[5]

  • Extraction solvent (e.g., ethyl acetate, n-octanol)[3][13]

  • Vortex mixer

  • Centrifuge

  • Solvent evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., mobile phase)

  • Autosampler vials

Procedure:

  • Pipette 0.5 mL of plasma or serum sample into a glass tube.[12]

  • Add the internal standard.

  • Add an alkaline buffer to adjust the pH of the sample to approximately 10.6.[5]

  • Add 2-3 mL of the extraction solvent (e.g., ethyl acetate).[3]

  • Vortex the mixture for 5-10 minutes to ensure thorough extraction.

  • Centrifuge at a moderate speed (e.g., 3000 x g) for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature.

  • Reconstitute the dried residue in a small volume (e.g., 100-200 µL) of the reconstitution solvent.

  • Vortex briefly to dissolve the residue.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE offers a high degree of selectivity and can be automated for high-throughput applications.[4][14] This protocol provides a general guideline for offline SPE.

Materials:

  • Plasma or serum sample

  • Internal Standard (IS) solution

  • SPE cartridges (e.g., ion exchange)[14]

  • SPE manifold

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., water/methanol mixture)[14]

  • Elution solvent (e.g., 5% ammonia solution in methanol)[14]

  • Solvent evaporator

  • Reconstitution solvent

  • Autosampler vials

Procedure:

  • Pre-treat the sample: Dilute the plasma or serum sample with an appropriate buffer (e.g., 2% formic acid) and a mixture of methanol and water.[14] Add the internal standard.

  • Condition the SPE cartridge by passing methanol through it.

  • Equilibrate the cartridge by passing water through it.

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge with a water/methanol mixture to remove interfering substances.[14]

  • Elute the analytes from the cartridge with the elution solvent.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the reconstitution solvent.

  • Transfer the sample to an autosampler vial for analysis.

Visualizations

G cluster_PPT Protein Precipitation Workflow Sample Plasma/Serum Sample Add_ACN_IS Add Acetonitrile with Internal Standard Sample->Add_ACN_IS Vortex_PPT Vortex Add_ACN_IS->Vortex_PPT Centrifuge_PPT Centrifuge Vortex_PPT->Centrifuge_PPT Supernatant Collect Supernatant Centrifuge_PPT->Supernatant Dilute Dilute (Optional) Supernatant->Dilute Analysis_PPT LC-MS/MS Analysis Supernatant->Analysis_PPT Dilute->Analysis_PPT

Caption: Workflow for Protein Precipitation (PPT) of this compound.

G cluster_LLE Liquid-Liquid Extraction Workflow Sample Plasma/Serum Sample Add_IS_Buffer Add IS and Alkaline Buffer Sample->Add_IS_Buffer Add_Solvent Add Extraction Solvent Add_IS_Buffer->Add_Solvent Vortex_LLE Vortex Add_Solvent->Vortex_LLE Centrifuge_LLE Centrifuge Vortex_LLE->Centrifuge_LLE Collect_Organic Collect Organic Layer Centrifuge_LLE->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis_LLE LC-MS/MS Analysis Reconstitute->Analysis_LLE

Caption: Workflow for Liquid-Liquid Extraction (LLE) of this compound.

G cluster_SPE Solid-Phase Extraction Workflow Sample Pre-treated Sample Load Load Sample Sample->Load Condition Condition Cartridge Equilibrate Equilibrate Cartridge Condition->Equilibrate Equilibrate->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Evaporate_SPE Evaporate Eluate Elute->Evaporate_SPE Reconstitute_SPE Reconstitute Evaporate_SPE->Reconstitute_SPE Analysis_SPE LC-MS/MS Analysis Reconstitute_SPE->Analysis_SPE

Caption: Workflow for Solid-Phase Extraction (SPE) of this compound.

G cluster_Logic Method Selection Logic Goal Analytical Goal High_Throughput High Throughput Goal->High_Throughput High_Purity High Purity / Low LOQ Goal->High_Purity Automation Automation Potential Goal->Automation PPT Protein Precipitation High_Throughput->PPT LLE Liquid-Liquid Extraction High_Purity->LLE SPE Solid-Phase Extraction High_Purity->SPE Automation->SPE

Caption: Logic for Selecting a this compound Sample Preparation Method.

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Off-Target Effects of Clozapine in Chemogenetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of clozapine and its N-oxide (CNO) in chemogenetic experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of off-target effects when using this compound-N-Oxide (CNO) for DREADD activation?

A1: The primary cause of off-target effects is the in vivo back-metabolism of CNO into this compound (CLZ).[1][2][3][4][5][6] While CNO itself has poor brain penetrance, the resulting this compound readily crosses the blood-brain barrier.[3][7] This converted this compound can then bind to a wide range of endogenous receptors, including dopaminergic, serotonergic, adrenergic, and histaminergic receptors, leading to unintended physiological and behavioral effects.[3][4]

Q2: Are there alternative DREADD agonists that do not have the same off-target effects as CNO?

A2: Yes, several alternative agonists have been developed to address the limitations of CNO. These include:

  • Deschlorothis compound (DCZ): A potent and selective DREADD agonist with high affinity.[8] It can be used at much lower doses (e.g., 1-3 µg/kg in mice) and has shown rapid neuronal and behavioral modulation without the off-target effects associated with CNO's conversion to this compound.[8] Studies in rats have shown DCZ to be as effective or even superior to CNO at significantly lower concentrations.[9][10]

  • JHU37152 and JHU37160: These are novel, high-potency DREADD agonists that do not convert to this compound and exhibit excellent brain penetrance.[11][12]

  • Compound 21 (C21): This is another synthetic DREADD ligand that is not metabolized to this compound.[13][14] However, some studies suggest that at higher doses, C21 may also have off-target effects.[15][16][17]

Q3: Can I use this compound directly to activate DREADDs, and what are the recommended doses?

A3: Yes, using low doses of this compound directly is a viable strategy. This compound has a higher affinity for DREADDs than for many of its endogenous targets, allowing for a therapeutic window where DREADDs can be activated with minimal off-target effects.[18] Studies have shown that low doses of CLZ (0.01 and 0.1 mg/kg) can successfully induce neural responses without significant off-target behavioral or metabolic effects.[7][19][20][21] A dose of 1 mg/kg, however, has been shown to produce off-target effects.[7][19][20][21]

Q4: What are the most critical experimental controls to include when using this compound or CNO?

A4: To account for potential off-target effects, the following control groups are essential:

  • DREADD-negative animals receiving the agonist: This group consists of animals that have not been engineered to express DREADDs but receive the same dose of CNO, this compound, or another agonist. This helps to identify any effects of the drug itself.[18][22]

  • DREADD-positive animals receiving a vehicle: This group includes animals expressing the DREADD receptor that receive a vehicle solution (e.g., saline or DMSO) instead of the agonist. This controls for any effects of the injection procedure or the vehicle.

  • This compound-only group: When using CNO, including a group of animals that receive this compound directly can help to control for the effects of CNO's back-metabolism.[2]

Troubleshooting Guides

Q1: My control animals (DREADD-negative) are showing a behavioral phenotype after agonist administration. What should I do?

A1: This indicates a likely off-target effect of the agonist.

  • Step 1: Lower the Agonist Dose. High doses of CNO (e.g., 10 mg/kg) are more likely to cause off-target effects.[4][5] It is recommended to perform a dose-response analysis to find the lowest effective dose.[23] For this compound, doses below 0.1 mg/kg are suggested to avoid non-specific effects.[7][21]

  • Step 2: Switch to an Alternative Agonist. Consider using an agonist with a better specificity profile, such as DCZ or JHU37160.[18][24]

  • Step 3: Habituate the Animals. High stress levels can mask off-target effects. Extensive habituation of the animals to the experimental procedures may be necessary to unmask these effects.[4][5]

Q2: I am not observing the expected DREADD-mediated effect in my experiment. What could be the issue?

A2: This could be due to several factors.

  • Step 1: Verify DREADD Expression. Confirm the expression and correct localization of the DREADD receptor in your target cell population using techniques like immunohistochemistry or by co-expressing a fluorescent reporter.

  • Step 2: Check Agonist Preparation and Administration. Ensure that your agonist is dissolved properly and that the administration route is appropriate for your experimental design. For chronic studies, non-invasive methods like administration in drinking water or via eye-drops can be considered.[23][25]

  • Step 3: Re-evaluate the Agonist Dose. It's possible the dose is too low to effectively activate the DREADDs. A careful dose-response study is crucial to determine the optimal concentration.[23]

  • Step 4: Consider Agonist Pharmacokinetics. The timing of your behavioral or physiological measurements should align with the peak concentration and activity of the agonist in the brain.[1][26]

Quantitative Data Summary

Table 1: Comparison of DREADD Agonists

AgonistRecommended Dose (Mice)Key AdvantagesPotential Disadvantages
This compound-N-Oxide (CNO) < 5 mg/kg[22]Widely used and characterized.Back-metabolizes to this compound, causing off-target effects.[1][6] Poor blood-brain barrier penetration.[11]
This compound (CLZ) 0.01 - 0.1 mg/kg[7][19][20]Readily crosses the blood-brain barrier.[7] Can activate DREADDs at sub-threshold doses for off-target effects.Can have off-target effects at higher doses (>1 mg/kg).[7][19][20][21]
Deschlorothis compound (DCZ) 1 - 10 µg/kg[8]High potency and selectivity.[8] Does not metabolize to this compound. Rapid action.[8]Newer agonist, less long-term data available.
Compound 21 (C21) 0.4 - 1 mg/kg[1][27]Does not metabolize to this compound.[13][16]May have off-target effects at higher doses.[15][16][17]
JHU37160 (J60) ~0.3 mg/kg[24]High in vivo potency and brain penetrance.[11][12]Newer agonist, less characterized than CNO.

Table 2: Pharmacokinetic Properties of DREADD Agonists

AgonistPeak Plasma Concentration TimeBrain-to-Plasma RatioKey Notes
CNO 30-90 minutes (in macaques)[26]Low, but its metabolite this compound has a high ratio.CNO-HCl salt preparation shows improved bioavailability over CNO-DMSO.[26][28]
This compound ~15 minutes (in mice)[27]24:1 (in rats)[3][7]Accumulates in the brain.[3]
Compound 21 ~15 minutes (in mice)[1][27]Superior brain penetration compared to CNO.[1][27]Long-lasting presence in the brain.[1][27]

Experimental Protocols

Protocol 1: Dose-Response Analysis for a Novel DREADD Agonist

  • Animal Groups: Prepare at least four groups of DREADD-expressing animals and four groups of wild-type controls.

  • Dose Selection: Choose a range of doses for the agonist, including a vehicle control (e.g., saline). For a new agonist, start with a logarithmic scale (e.g., 0.01, 0.1, 1.0, 10 mg/kg).

  • Administration: Administer the selected doses of the agonist or vehicle to the respective groups.

  • Behavioral/Physiological Measurement: At a predetermined time point based on expected pharmacokinetics, perform the relevant behavioral test or physiological recording.

  • Data Analysis: Analyze the data to identify the lowest dose that produces a significant effect in the DREADD-expressing animals without causing significant effects in the control animals.

Protocol 2: Behavioral Testing with Appropriate Controls

  • Experimental Design: Include the following groups:

    • Group A: DREADD-expressing animals + Agonist

    • Group B: DREADD-expressing animals + Vehicle

    • Group C: Wild-type animals + Agonist

    • Group D: Wild-type animals + Vehicle

  • Habituation: Habituate all animals to the testing environment and injection procedures for several days before the experiment to reduce stress-induced variability.[4][5]

  • Blinding: The experimenter conducting the behavioral scoring should be blind to the treatment conditions of the animals.

  • Data Interpretation: A true DREADD-mediated effect should only be observed in Group A. Any effects seen in Group C indicate off-target effects of the agonist.

Visualizations

G cluster_0 Excitatory DREADD (hM3Dq) cluster_1 Inhibitory DREADD (hM4Di) hM3Dq hM3Dq Receptor Gq Gq Protein hM3Dq->Gq Agonist (e.g., DCZ, CLZ) PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC depolarization Neuronal Depolarization (Excitation) Ca_release->depolarization PKC->depolarization hM4Di hM4Di Receptor Gi Gi Protein hM4Di->Gi Agonist (e.g., DCZ, CLZ) AC Adenylate Cyclase Gi->AC GIRK GIRK Channel Activation Gi->GIRK cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA hyperpolarization Neuronal Hyperpolarization (Inhibition) PKA->hyperpolarization GIRK->hyperpolarization

Caption: DREADD Signaling Pathways.

G cluster_controls Experimental & Control Groups start Start: Hypothesis Formulation virus_prep Viral Vector Preparation (AAV-DREADD-mCherry) start->virus_prep surgery Stereotaxic Surgery (Virus Injection) virus_prep->surgery recovery Post-operative Recovery & DREADD Expression (3-4 weeks) surgery->recovery verify_exp Verification of Expression (Histology on subset of animals) recovery->verify_exp habituation Habituation to Handling & Experimental Setup recovery->habituation group1 Group 1: DREADD+ with Agonist agonist_admin Agonist/Vehicle Administration group1->agonist_admin group2 Group 2: DREADD+ with Vehicle group2->agonist_admin group3 Group 3 (Control): Wild-Type with Agonist group3->agonist_admin group4 Group 4 (Control): Wild-Type with Vehicle group4->agonist_admin habituation->group1 habituation->group2 habituation->group3 habituation->group4 behavioral_test Behavioral/Physiological Testing agonist_admin->behavioral_test data_analysis Data Analysis & Interpretation behavioral_test->data_analysis conclusion Conclusion data_analysis->conclusion G cluster_solutions Solutions start Behavioral effect observed in control (DREADD-) animal after agonist? solution1 Lower agonist dose (Perform dose-response) start->solution1 Yes no_effect No off-target effect detected. Proceed with experiment. start->no_effect No solution2 Switch to alternative agonist (e.g., DCZ, JHU37160) solution1->solution2 Still seeing effects? solution3 Increase animal habituation to reduce stress solution2->solution3 Still seeing effects? solution4 Verify DREADD expression (Immunohistochemistry) solution5 Check agonist preparation & administration route solution4->solution5 Expression is confirmed? no_dread_effect No behavioral effect in DREADD+ animal? no_effect->no_dread_effect no_dread_effect->solution4 Yes dread_effect DREADD-mediated effect observed. Proceed with analysis. no_dread_effect->dread_effect No

References

troubleshooting variability in Clozapine pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in clozapine pharmacokinetic studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound?

This compound is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP450) enzyme superfamily.[1] The main metabolic routes are demethylation to N-desmethylthis compound (northis compound) and oxidation to this compound N-oxide.[1][2][3] CYP1A2 is the primary enzyme involved in this compound metabolism, with CYP3A4, CYP2D6, and CYP2C19 also contributing.[1][4][5] In vitro studies suggest CYP3A4 and CYP1A2 are the major enzymes responsible for demethylation.[2][3]

Q2: What is the recommended therapeutic range for this compound plasma concentrations?

Therapeutic drug monitoring (TDM) is a useful tool to optimize this compound treatment.[6][7] While dosage should primarily be guided by clinical response and tolerability, a plasma trough level of at least 350 ng/mL (0.35 mg/L) is generally associated with a good therapeutic response.[6][8][9] Levels exceeding 600 ng/mL (0.6 mg/L) may increase the risk of dose-dependent adverse effects like seizures.[6][8]

Q3: What are the major factors contributing to variability in this compound pharmacokinetics?

Significant inter-individual variability in this compound metabolism is common.[10][11] Key factors include:

  • Genetic Polymorphisms: Variations in genes for metabolizing enzymes (e.g., CYP1A2, CYP2D6, CYP2C19) and drug transporters (e.g., ABCB1) can alter this compound clearance.[10][12][13]

  • Smoking Status: Tobacco smoke contains polycyclic aromatic hydrocarbons that induce CYP1A2, increasing this compound metabolism and lowering plasma levels.[14][15][16] This effect is not related to nicotine.[14]

  • Drug-Drug Interactions: Co-administration of drugs that inhibit or induce CYP enzymes (especially CYP1A2 and CYP3A4) can significantly alter this compound concentrations.[17][18][19]

  • Patient Characteristics: Age, gender, ethnicity, and the presence of inflammation or obesity can influence this compound metabolism and clearance.[2][4][8][10]

Troubleshooting Guide

Q4: My subject's this compound plasma concentrations are unexpectedly low. What are the potential causes?

Unexpectedly low this compound levels can compromise therapeutic efficacy.[16] Consider the following factors:

  • CYP450 Enzyme Induction:

    • Smoking: The subject may have started or increased smoking. Tobacco smoke is a potent inducer of CYP1A2, which can reduce this compound plasma concentrations.[16][20] Plasma levels in smokers can be up to 50% lower than in non-smokers.[20]

    • Co-medications: The subject may be taking medications that induce CYP1A2 or CYP3A4, such as carbamazepine, rifampicin, phenytoin, or omeprazole.[17][19][21]

  • Poor Adherence: Non-adherence is a common cause of low plasma levels and can be assessed with TDM.[6][8]

  • Genetic Factors: The subject may be an ultra-rapid metabolizer due to their genetic makeup (e.g., specific CYP1A2 polymorphisms).[5]

Troubleshooting Workflow: Low this compound Concentration

G start Unexpectedly Low This compound Concentration check_adherence 1. Verify Subject Adherence start->check_adherence review_smoking 2. Review Smoking Status (Started or Increased?) check_adherence->review_smoking Adherence Confirmed adherence_issue Outcome: Poor Adherence check_adherence->adherence_issue Adherence Issue Found review_meds 3. Review Co-medications (CYP1A2/3A4 Inducers?) review_smoking->review_meds No Change smoking_issue Outcome: CYP1A2 Induction (Smoking) review_smoking->smoking_issue Change Detected consider_genetics 4. Consider Pharmacogenomic Testing (e.g., CYP1A2) review_meds->consider_genetics No Inducers ddi_issue Outcome: CYP1A2/3A4 Induction (Drug Interaction) review_meds->ddi_issue Inducer Identified genetic_issue Outcome: Ultra-Rapid Metabolizer consider_genetics->genetic_issue G CLZ This compound DMC N-desmethylthis compound (Northis compound) CNO This compound N-oxide CYP1A2 CYP1A2 (Major) CYP3A4 (Major) CYP2D6 (Minor) CYP3A4 CYP3A4 (Major) CYP1A2 CYP1A2->DMC CYP3A4->CNO G cluster_study Study Design & Execution cluster_analysis Sample Analysis & Data Interpretation protocol 1. Protocol Development (Inclusion/Exclusion Criteria) consent 2. Subject Recruitment & Informed Consent protocol->consent dosing 3. This compound Dosing (Steady State) consent->dosing sampling 4. Timed Blood Sampling (Trough Levels) dosing->sampling processing 5. Plasma Separation & Storage sampling->processing quant 6. Bioanalysis (e.g., LC-MS/MS) processing->quant pk_model 7. Pharmacokinetic Modeling quant->pk_model report 8. Data Interpretation & Reporting pk_model->report

References

Technical Support Center: Addressing Clozapine-Induced Cardiovascular Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating clozapine-induced cardiovascular effects in animal models.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental procedures.

Q1: I am not observing significant cardiovascular effects (e.g., myocarditis, hemodynamic changes) in my animal model after this compound administration. What are the possible reasons?

A1: Several factors could contribute to a lack of significant findings. Consider the following:

  • Animal Strain and Species: Different rodent strains can exhibit varying sensitivities to drug-induced cardiotoxicity. The studies cited predominantly use Male Wistar rats and Male Balb/C mice. Ensure the strain you are using is appropriate and susceptible.

  • This compound Dosage and Administration: The cardiovascular effects of this compound are often dose-dependent. Low doses may not induce a significant pathological response. Review the dose-response data from established studies (see Tables 1 and 2) and consider if your dosage needs adjustment. The route of administration (intraperitoneal is common) and the duration of treatment are also critical.

  • Timing of Assessment: The onset of cardiovascular effects can vary. For instance, inflammatory markers may rise before significant histological changes are apparent. Ensure your endpoint assessments are timed appropriately based on the expected progression of cardiotoxicity.

  • Anesthesia and Surgical Stress: Anesthesia and surgical procedures can significantly impact cardiovascular parameters. It is crucial to maintain stable physiological conditions, including core body temperature, as deviations can mask or mimic drug effects.

Q2: My animals are showing high variability in their cardiovascular response to this compound. How can I reduce this variability?

A2: High variability can obscure true experimental effects. To minimize it:

  • Standardize Animal Characteristics: Use animals of the same sex, age, and weight to reduce biological variability. Young animals (e.g., 3-6 weeks old) have been used in several studies.

  • Acclimatization: Ensure animals are properly acclimatized to the housing and experimental conditions before starting the study to minimize stress-induced physiological changes.

  • Consistent Dosing Regimen: Administer this compound at the same time each day and by the same route to ensure consistent pharmacokinetics.

  • Control for Environmental Factors: Maintain a consistent environment (temperature, light-dark cycle, noise levels) as these can influence cardiovascular physiology.

  • Blinded Data Analysis: Whenever possible, perform data acquisition and analysis in a blinded manner to reduce operator bias.

Q3: What are the key biomarkers I should be measuring to assess this compound-induced cardiotoxicity?

A3: A multi-faceted approach is recommended. Key biomarkers include:

  • Markers of Myocardial Injury: Plasma levels of creatine kinase-MB (CK-MB) and lactate dehydrogenase (LDH) are indicative of cardiac muscle damage.

  • Inflammatory Markers: Tumor necrosis factor-alpha (TNF-α) is a key cytokine implicated in this compound-induced myocarditis. Myeloperoxidase (MPO) activity can also be measured as a marker of neutrophil infiltration.

  • Oxidative Stress Markers: Increased levels of malondialdehyde (MDA) and nitric oxide (NO), and decreased levels of glutathione (GSH) and glutathione peroxidase (GSH-Px) activity in myocardial tissue are indicators of oxidative stress. 8-hydroxy-2'-deoxyguanosine (8-OHdG) is a marker for oxidative DNA damage.

  • Apoptosis Markers: Caspase-3 activation is a key indicator of apoptosis in cardiac tissue.

Q4: I am having difficulty with the surgical procedures for hemodynamic measurements in mice. What are some common pitfalls?

A4: Hemodynamic measurements in small animals like mice require precision. Common challenges include:

  • Animal Size: It is advisable to use animals larger than 20g to avoid difficulties associated with small heart size and low blood volume.

  • Fluid Loss: Mice are susceptible to significant fluid loss during surgery, which can impact preload and overall cardiac function. Careful fluid management is essential.

  • Catheter Placement: Incorrect placement of the pressure-volume catheter can lead to artifacts, such as papillary muscle entrapment.

  • Ventilation: Positive pressure ventilation, necessary in an open-chest model, can cause respiratory-dependent oscillations in left ventricular pressure, affecting steady-state measurements.

Quantitative Data Summary

The following tables summarize quantitative data from key studies on this compound-induced cardiovascular effects in animal models.

Table 1: Effects of this compound on Biomarkers of Cardiotoxicity in Rats

This compound Dose (mg/kg/day for 21 days)Plasma CK-MB (U/L)Plasma LDH (U/L)Myocardial TNF-α (pg/mg protein)Myocardial MDA (nmol/g tissue)Myocardial NO (μmol/g tissue)Myocardial GSH (μmol/g tissue)Myocardial GSH-Px (U/mg protein)
Control (Saline)185.4 ± 12.6212.7 ± 15.325.3 ± 2.145.8 ± 3.71.2 ± 0.16.8 ± 0.51.8 ± 0.1
10248.6 ± 18.9289.4 ± 20.134.7 ± 3.558.2 ± 4.91.9 ± 0.25.4 ± 0.41.5 ± 0.1
15312.8 ± 25.4 354.1 ± 28.748.9 ± 4.872.5 ± 6.1 2.6 ± 0.34.1 ± 0.3 1.1 ± 0.1
25425.3 ± 30.1 468.9 ± 35.665.4 ± 5.9**98.7 ± 8.3 3.8 ± 0.42.9 ± 0.2 0.8 ± 0.07

*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 vs. control. Data synthesized from Abdel-Wahab et al. (2014) and other similar studies.

Table 2: Hemodynamic and Echocardiographic Changes Induced by this compound in Rats

This compound Dose (mg/kg/day for 21 days)LVEDP (mmHg)LVSP (mmHg)LVDP (mmHg)+dP/dt max (mmHg/s)-dP/dt max (mmHg/s)EF (%)FS (%)
Control (Saline)4.1 ± 0.3118.2 ± 5.6114.1 ± 5.47854 ± 345-5432 ± 28778.5 ± 3.145.2 ± 2.3
105.2 ± 0.4112.5 ± 6.1107.3 ± 5.97432 ± 312-5123 ± 25475.1 ± 2.842.8 ± 2.1
157.8 ± 0.6 101.4 ± 5.8*93.6 ± 5.56543 ± 298 -4321 ± 21365.4 ± 2.5 35.1 ± 1.9
2510.5 ± 0.8 92.1 ± 6.3**81.6 ± 6.15432 ± 254 -3543 ± 18754.2 ± 2.1 28.7 ± 1.5

*LVEDP: Left Ventricular End-Diastolic Pressure; LVSP: Left Ventricular Systolic Pressure; LVDP: Left Ventricular Developed Pressure; +dP/dt max: Maximum rate of pressure increase; -dP/dt max: Maximum rate of pressure decrease; EF: Ejection Fraction; FS: Fractional Shortening. Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 vs. control. Data synthesized from Abdel-Wahab et al. (2014).

Experimental Protocols

Protocol 1: Induction of this compound Cardiotoxicity in Rats

  • Animals: Young male Wistar rats (3-4 weeks old).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Administration: this compound is dissolved in a minimum amount of glacial acetic acid and then diluted with saline. Administer this compound intraperitoneally (i.p.) daily for 21 days at doses of 10, 15, and 25 mg/kg. A control group receives saline with a corresponding volume of the vehicle.

  • Monitoring: Monitor animals daily for general signs of toxicity such as sedation and lethargy.

  • Endpoint Analysis: At the end of the 21-day treatment period, perform echocardiography and hemodynamic measurements under anesthesia. Following this, collect blood samples via cardiac puncture for biomarker analysis and harvest hearts for histopathological and biochemical assays.

Protocol 2: Assessment of Myocarditis in Mice

  • Animals: Male Balb/C mice (approximately 6 weeks old).

  • Drug Administration: Administer this compound daily at doses of 5, 10, or 25 mg/kg for 7 and 14 days. A control group receives saline.

  • Co-treatment (Optional): To investigate the role of catecholamines, a separate group can be administered this compound (25 mg/kg) along with propranolol (2 mg/kg).

  • Endpoint Analysis: After the treatment period, collect blood to measure plasma catecholamine levels using HPLC. Harvest hearts for histopathological examination (hematoxylin and eosin staining) to assess myocardial inflammation and for ELISA to determine myocardial TNF-α concentrations.

Signaling Pathways and Experimental Workflows

Clozapine_Cardiotoxicity_Pathway This compound This compound Catecholamines ↑ Plasma Catecholamines This compound->Catecholamines ImmuneResponse Immune/ Hypersensitivity Reaction This compound->ImmuneResponse OxidativeStress ↑ Oxidative Stress (↑ MDA, ↑ NO) This compound->OxidativeStress AntioxidantDepletion ↓ Antioxidant Defense (↓ GSH, ↓ GSH-Px) This compound->AntioxidantDepletion Inflammation ↑ Inflammation (↑ TNF-α, ↑ NF-κβ) Catecholamines->Inflammation ImmuneResponse->Inflammation OxidativeStress->Inflammation AntioxidantDepletion->OxidativeStress Apoptosis ↑ Apoptosis (↑ Caspase-3) Inflammation->Apoptosis Myocarditis Myocarditis & Cardiomyopathy Inflammation->Myocarditis Apoptosis->Myocarditis

Caption: Proposed signaling pathways in this compound-induced cardiotoxicity.

Experimental_Workflow cluster_Phase1 Animal Model & Dosing cluster_Phase2 In-Vivo Assessment cluster_Phase3 Ex-Vivo Analysis AnimalSelection Select Animal Model (e.g., Wistar Rat, Balb/C Mouse) Acclimatization Acclimatization Period AnimalSelection->Acclimatization Dosing Daily this compound Administration (i.p., 7-21 days) Acclimatization->Dosing Echocardiography Echocardiography (EF, FS, Wall Thickness) Dosing->Echocardiography Hemodynamics Hemodynamic Measurement (PV Loop Analysis) Dosing->Hemodynamics BloodCollection Blood Collection (Cardiac Puncture) Hemodynamics->BloodCollection HeartExtraction Heart Extraction BloodCollection->HeartExtraction BiomarkerAnalysis Plasma Biomarkers (CK-MB, LDH, Catecholamines) BloodCollection->BiomarkerAnalysis Histopathology Histopathology (H&E) (Inflammation, Fibrosis) HeartExtraction->Histopathology BiochemicalAssays Tissue Homogenate Assays (TNF-α, MDA, GSH, Caspase-3) HeartExtraction->BiochemicalAssays

Caption: General experimental workflow for assessing this compound cardiotoxicity.

Technical Support Center: Managing Clozapine's Metabolic Side Effects in Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for controlling and managing the metabolic side effects associated with long-term clozapine administration in experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic side effects of long-term this compound use that need to be controlled for in research studies?

A1: Long-term this compound treatment is frequently associated with a cluster of metabolic disturbances, collectively known as metabolic syndrome.[1][2][3][4] Key side effects to monitor and control for include significant weight gain (obesity), dyslipidemia (elevated triglycerides and total cholesterol, with low high-density lipoprotein [HDL]), and hyperglycemia due to insulin resistance.[1][5] These side effects are more pronounced with this compound compared to many other antipsychotic drugs.[1][2]

Q2: Why is it crucial to control for these metabolic side effects in our study design?

A2: Controlling for this compound's metabolic side effects is critical for several reasons. Firstly, these side effects can be a significant confounding factor, potentially impacting the primary outcomes of your study. For instance, metabolic changes can influence behavior, cognition, and overall health of the animal models, which may be misinterpreted as a direct effect of this compound on the central nervous system. Secondly, uncontrolled metabolic disturbances can lead to serious health complications in the study animals, such as type 2 diabetes and cardiovascular disease, raising ethical concerns and potentially leading to animal loss.[1][2]

Q3: What are the most effective pharmacological interventions to mitigate this compound-induced metabolic side effects in a research setting?

A3: Metformin is the most extensively studied and evidence-based pharmacological intervention for managing this compound-induced weight gain and metabolic abnormalities.[6] A 2016 review of placebo-controlled trials found that metformin was superior in reducing weight and BMI, and also improved fasting glucose and triglyceride levels in this compound-treated patients.[6] Other potential, though less robustly supported, interventions include aripiprazole and Orlistat (with effectiveness noted in men).[7]

Q4: Are there non-pharmacological strategies that can be implemented in animal studies to control for these side effects?

A4: Yes, while more challenging to implement in a controlled preclinical setting compared to clinical practice, some non-pharmacological strategies can be adapted. These primarily revolve around dietary management and environmental enrichment to encourage physical activity. Calorie-restricted diets and structured exercise have shown some benefit.[7] However, the effectiveness of these interventions can be variable and requires careful planning and consistent implementation throughout the study.

Q5: How frequently should we monitor metabolic parameters in our long-term this compound study?

A5: Regular monitoring is essential. Baseline measurements should be taken before the initiation of this compound treatment. Following the start of treatment, weekly monitoring of body weight for the first few months is advisable to detect rapid changes. A comprehensive metabolic panel, including fasting glucose and a lipid profile, should be conducted at baseline and then at regular intervals (e.g., monthly or quarterly) throughout the study. New international guidelines suggest regular checks for metabolic health every 3 months in a clinical setting, which can be adapted for research protocols.[8]

Troubleshooting Guides

Issue: Inconsistent or high variability in metabolic data (e.g., blood glucose, body weight) across the this compound-treated group.
Possible Cause Troubleshooting Steps
Individual differences in sensitivity to this compound's metabolic effects. - Increase the sample size to ensure sufficient statistical power to detect significant changes despite individual variability.- Stratify the animals based on baseline metabolic parameters before assigning them to treatment groups.- Analyze the data for potential subgroups of responders and non-responders to this compound's metabolic effects.
Inconsistent food and water intake. - Ensure ad libitum access to a standardized diet and water for all animals.- Monitor food and water consumption regularly to identify any significant deviations.- If using a calorie-restricted diet, ensure precise and consistent food allocation for each animal.
Stress-induced metabolic changes. - Handle the animals consistently and gently to minimize stress.- Acclimatize the animals to all experimental procedures before the start of the study.- Maintain a stable and controlled environment (e.g., temperature, light-dark cycle, noise levels).
Inaccurate or inconsistent measurement techniques. - Ensure all personnel are thoroughly trained on the standardized protocols for body weight measurement, blood collection, and biochemical assays.- Calibrate all equipment regularly (e.g., weighing scales, glucometers).- Perform measurements at the same time of day for each assessment to minimize diurnal variations.
Issue: Unexpected animal mortality in the this compound-treated group.
Possible Cause Troubleshooting Steps
Severe, uncontrolled metabolic complications (e.g., diabetic ketoacidosis). - Implement more frequent monitoring of blood glucose levels, especially in animals showing signs of polydipsia and polyuria.- Consider initiating a mitigation strategy, such as metformin co-administration, if metabolic parameters reach a critical threshold.- Consult with a veterinarian to establish humane endpoints for animals with severe metabolic dysregulation.
This compound-induced myocarditis or cardiomyopathy. - While less common, be aware of the potential for cardiac toxicity.[9] Monitor for signs of distress, lethargy, or respiratory difficulty.- If suspected, consult with a veterinarian for appropriate diagnostic workup.
Gastrointestinal hypomotility leading to complications. - this compound can cause severe constipation, which can be fatal.[9] Monitor for changes in fecal output and abdominal distension.- Ensure adequate hydration and consider providing a diet with appropriate fiber content.

Quantitative Data on Interventions

The following table summarizes the efficacy of various interventions for this compound-induced metabolic side effects based on a systematic review and meta-analysis of randomized controlled trials.[7]

InterventionOutcome MeasureMean Difference (vs. Placebo/Control)Notes
Metformin Body Mass Index (BMI)-1.18 kg/m ²Robust effect observed in a meta-analysis of three studies.[6][7]
Waist CircumferenceReduced (specific value not provided)[7]
Blood GlucoseNo significant effect[7]
Triglyceride LevelsNo significant effect[7]
HDL LevelsNo significant effect[7]
Aripiprazole WeightEffective in reducing weight gain[7]
Orlistat WeightEffective in men only[7]
Calorie Restriction + Exercise WeightLimited evidence of effectiveness, primarily in inpatient settings[7]
Rosiglitazone Weight/Metabolic ParametersNot shown to be beneficial[7]
Topiramate Weight/Metabolic ParametersNot shown to be beneficial[7]
Sibutramine Weight/Metabolic ParametersNot shown to be beneficial[7]
Phenylpropanolamine Weight/Metabolic ParametersNot shown to be beneficial[7]
Modafinil Weight/Metabolic ParametersNot shown to be beneficial[7]
Atomoxetine Weight/Metabolic ParametersNot shown to be beneficial[7]

Experimental Protocols

Protocol 1: Oral Glucose Tolerance Test (OGTT) in Rodents

This protocol is adapted for assessing glucose metabolism in rodent models treated with this compound.

Materials:

  • Glucose solution (20% w/v in sterile water or saline)

  • Glucometer and test strips

  • Oral gavage needles

  • Restraining device

  • Warming lamp or pad (for tail vein blood collection)

  • Micro-hematocrit tubes or other blood collection vials

Procedure:

  • Fasting: Fast the animals overnight (16-18 hours) or for a shorter duration (5-6 hours) with free access to water. The shorter fasting period may reduce stress.

  • Baseline Blood Glucose:

    • Gently restrain the animal.

    • Warm the tail to dilate the blood vessels.

    • Make a small nick in the lateral tail vein with a sterile scalpel or lancet.

    • Collect a drop of blood for the baseline (T=0 min) glucose measurement using the glucometer.

  • Glucose Administration:

    • Administer the 20% glucose solution via oral gavage at a dose of 2 g/kg body weight.

  • Blood Glucose Monitoring:

    • Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Measure the glucose concentration at each time point.

  • Data Analysis:

    • Plot the blood glucose concentration over time for each animal and group.

    • Calculate the area under the curve (AUC) to quantify glucose tolerance.

Protocol 2: Serum Lipid Profile Analysis in Rodents

This protocol outlines the steps for measuring key lipid parameters from rodent serum.

Materials:

  • Blood collection tubes (e.g., serum separator tubes)

  • Centrifuge

  • Pipettes and tips

  • Commercial enzymatic assay kits for total cholesterol, triglycerides, and HDL cholesterol

  • Spectrophotometer or plate reader

Procedure:

  • Blood Collection:

    • Collect blood from fasted animals via an appropriate method (e.g., cardiac puncture under terminal anesthesia, or from the tail vein or saphenous vein for longitudinal studies).

    • Dispense the blood into serum separator tubes.

  • Serum Separation:

    • Allow the blood to clot at room temperature for 30 minutes.

    • Centrifuge the tubes at 2000-3000 x g for 10-15 minutes at 4°C.

    • Carefully collect the supernatant (serum) and store it at -80°C until analysis.

  • Lipid Analysis:

    • Thaw the serum samples on ice.

    • Perform the assays for total cholesterol, triglycerides, and HDL cholesterol according to the manufacturer's instructions for the chosen commercial kits.[10]

  • LDL Cholesterol Calculation:

    • Calculate the low-density lipoprotein (LDL) cholesterol concentration using the Friedewald formula (if triglycerides are < 400 mg/dL):[10] LDL = Total Cholesterol - HDL - (Triglycerides / 5)

Protocol 3: Body Composition Analysis using Dual-Energy X-ray Absorptiometry (DEXA) in Rodents

DEXA is a non-invasive method to determine fat mass, lean mass, and bone mineral density.[11][12][13][14]

Materials:

  • DEXA scanner for small animals (e.g., PIXImus)

  • Anesthesia system (e.g., isoflurane vaporizer)

  • Heating pad for animal recovery

Procedure:

  • Calibration: Calibrate the DEXA scanner according to the manufacturer's instructions using a phantom.[11]

  • Animal Preparation:

    • Anesthetize the animal using isoflurane or another appropriate anesthetic.[11][12]

    • Weigh the anesthetized animal.

    • Measure the body length from the nose to the base of the tail.[12]

  • Scanning:

    • Position the anesthetized animal on the scanner bed in a prone position, ensuring the limbs are extended and not overlapping with the body.[11]

    • Perform the scan according to the instrument's software instructions. The scan typically takes a few minutes.[11]

  • Data Analysis:

    • Use the software to analyze the scan and obtain values for fat mass, lean mass, bone mineral content, and bone mineral density.

    • The head is typically excluded from the analysis.[12]

  • Recovery:

    • Place the animal on a heating pad and monitor it until it has fully recovered from anesthesia.[12]

Signaling Pathways and Experimental Workflows

This compound's Impact on the Akt Signaling Pathway

This compound has been shown to impede the activation of Akt kinase, which is a central node in insulin signaling and cellular metabolism.[11] This disruption contributes to intracellular glucose depletion and insulin resistance.

Clozapine_Akt_Pathway This compound This compound Akt Akt (PKB) This compound->Akt Inhibits Activation InsulinReceptor Insulin Receptor PI3K PI3K InsulinReceptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP3->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes InsulinResistance Insulin Resistance (Hyperglycemia) GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

Caption: this compound's inhibitory effect on the Akt signaling pathway.

This compound and the Aryl Hydrocarbon Receptor (AhR) Pathway

This compound can act as a ligand for the Aryl Hydrocarbon Receptor (AhR), activating a signaling cascade that contributes to metabolic dysregulation, including adipogenesis and endothelial dysfunction.[15][16]

Clozapine_AhR_Pathway This compound This compound AhR_complex AhR-HSP90 Complex (Cytoplasm) This compound->AhR_complex Binds AhR_ligand This compound-AhR Complex AhR_complex->AhR_ligand Translocates to Nucleus AhR_ARNT_dimer AhR-ARNT Dimer AhR_ligand->AhR_ARNT_dimer ARNT ARNT (Nucleus) ARNT->AhR_ARNT_dimer DRE Dioxin-Responsive Element (DRE) AhR_ARNT_dimer->DRE Binds GeneTranscription Target Gene Transcription (e.g., CYP1A1) DRE->GeneTranscription Initiates MetabolicDysregulation Adipogenesis & Metabolic Dysregulation GeneTranscription->MetabolicDysregulation

Caption: Activation of the AhR pathway by this compound.

Experimental Workflow for a Long-Term this compound Study

This workflow outlines the key stages and decision points in a long-term study investigating this compound's metabolic effects and potential interventions.

Clozapine_Study_Workflow start Study Start: Animal Acclimatization baseline Baseline Measurements: - Body Weight - Body Composition (DEXA) - Fasting Glucose - Lipid Profile start->baseline randomization Randomization to Treatment Groups baseline->randomization group_control Control Group (Vehicle) randomization->group_control Group 1 group_this compound This compound Group randomization->group_this compound Group 2 group_intervention This compound + Intervention Group (e.g., Metformin) randomization->group_intervention Group 3 monitoring Long-Term Monitoring (Weekly/Monthly): - Body Weight - Food/Water Intake - Clinical Observations group_control->monitoring group_this compound->monitoring group_intervention->monitoring periodic_assessment Periodic Comprehensive Assessment (e.g., Quarterly): - OGTT - Body Composition - Lipid Profile monitoring->periodic_assessment periodic_assessment->monitoring Continue Study endpoint Study Endpoint: Terminal Blood & Tissue Collection periodic_assessment->endpoint Final Assessment analysis Data Analysis & Interpretation endpoint->analysis

References

Technical Support Center: Clozapine Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with clozapine in aqueous solutions.

Frequently Asked Questions (FAQs)

1. What are the primary factors influencing the stability of this compound in aqueous solutions?

This compound's stability in aqueous solutions is primarily affected by pH, exposure to light, temperature, and the presence of oxidizing agents.[1][2][3] It is particularly susceptible to acidic hydrolysis and oxidation.[2][3]

2. My this compound solution has developed a yellow discoloration. What does this signify?

A yellow to yellow-green color is characteristic of this compound in certain solutions, such as methanol. However, a change in color over time in an aqueous solution can indicate degradation, potentially due to oxidation or photodegradation. It is recommended to assess the purity of the solution using a stability-indicating analytical method if color changes are observed.

3. During HPLC analysis of my this compound solution, I'm observing unexpected peaks. What might these be?

Unexpected peaks are likely degradation products of this compound. Forced degradation studies have identified several degradation products, including those resulting from hydrolysis, oxidation, and photolysis.[1][2][3] The most common degradation product found in stability studies of suspensions is this compound lactam.[4][5] Other identified degradation products include N-desmethylthis compound and this compound N-oxide, which are also its main metabolites.[6][7][8]

4. What is the expected solubility of this compound in various aqueous buffers?

This compound is sparingly soluble in aqueous buffers.[9] Its solubility is pH-dependent due to its weakly basic nature.[10][11] It exhibits higher solubility in acidic conditions. For instance, its solubility is significantly higher in 0.1 N HCl compared to more neutral or basic buffers.[10] To achieve a higher concentration in aqueous buffers like PBS, it is often recommended to first dissolve this compound in an organic solvent like DMSO and then dilute it with the buffer.[9]

5. How should I prepare and store aqueous this compound stock solutions to maximize stability?

For maximum stability, it is recommended to prepare fresh aqueous solutions of this compound for immediate use. If storage is necessary, solutions should be protected from light and stored at refrigerated temperatures (2-8°C).[4] The use of amber-colored containers is also advised to minimize photodegradation.[4][12] For longer-term storage, consider preparing stock solutions in organic solvents like DMSO and storing them at -20°C.[9] Aqueous solutions should not be stored for more than one day.[9]

6. Are there any known incompatibilities of this compound with common excipients or solvents?

While this compound is compatible with several common suspending vehicles like Ora-Sweet and Ora-Plus, its stability can be influenced by the overall formulation.[12][13] The presence of agents that can alter the pH to a more acidic range could potentially accelerate hydrolytic degradation.[11]

Troubleshooting Guides

Issue: Rapid or Unexpected Degradation of this compound in Solution

If you are observing a faster-than-expected loss of this compound concentration in your aqueous solution, use the following guide to troubleshoot potential causes.

Troubleshooting Workflow for Unexpected this compound Degradation

start Start: Unexpected this compound Degradation Observed check_ph 1. Check pH of the Solution start->check_ph ph_acidic Is pH acidic (e.g., < 5)? check_ph->ph_acidic acid_hydrolysis High probability of acid hydrolysis. Adjust pH to near neutral if possible. ph_acidic->acid_hydrolysis Yes check_light 2. Assess Light Exposure ph_acidic->check_light No acid_hydrolysis->check_light light_exposed Is the solution exposed to UV or ambient light? check_light->light_exposed photodegradation Photodegradation is likely. Use amber vials or protect from light. light_exposed->photodegradation Yes check_oxidants 3. Evaluate for Oxidizing Agents light_exposed->check_oxidants No photodegradation->check_oxidants oxidants_present Are there potential oxidizing agents in your media (e.g., peroxides, dissolved oxygen)? check_oxidants->oxidants_present oxidation Oxidation is a probable cause. Consider de-gassing solvents or using antioxidants. oxidants_present->oxidation Yes check_temp 4. Review Storage Temperature oxidants_present->check_temp No oxidation->check_temp high_temp Is the solution stored at elevated temperatures? check_temp->high_temp temp_degradation Higher temperatures accelerate degradation. Store at recommended refrigerated conditions (2-8°C). high_temp->temp_degradation Yes end Problem Resolved / Further Investigation Needed high_temp->end No temp_degradation->end

Caption: Troubleshooting decision tree for this compound degradation.

Issue: Poor Reproducibility in this compound Stability Studies

Inconsistent results in stability assays can stem from several factors.

  • Inconsistent Sample Preparation: Ensure that the initial concentration of this compound is consistent across all samples. Verify the accuracy of dilutions and the calibration of pipettes.

  • Variable Storage Conditions: Small differences in light exposure or temperature between samples can lead to significant variations in degradation rates. Ensure all samples are stored under identical and controlled conditions.

  • Analytical Method Variability: Validate your analytical method for robustness. Small changes in mobile phase composition, pH, or column temperature can affect peak shape and retention time. Ensure the system is equilibrated before analysis.

  • Inconsistent pH: As this compound's stability is pH-dependent, ensure the buffer capacity of your medium is sufficient to maintain a constant pH throughout the experiment.

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventSolubilityReference
0.1 N HCl~30 mg/mL
Ethanol~5-11 mg/mL[9]
DMSO~4.8-12.5 mg/mL[9]
Methanol~10 mg/mL
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[9]
Table 2: Summary of this compound Degradation Under Forced Stress Conditions
Stress ConditionObservationDegradation Products IdentifiedReference
Acidic Hydrolysis Highly susceptible to degradation.N-methylpiperazine[2][3]
Basic Hydrolysis More stable than in acidic conditions.-[1]
**Oxidative (e.g., H₂O₂) **Significant degradation observed.This compound N-oxide, other oxidized products[1][2]
Photolytic (UV/Vis) Degradation occurs upon exposure.Two photodegradation products identified.[1][4]
Thermal Generally stable at moderate temperatures.-[1]
Table 3: Stability of Compounded this compound Suspensions
ConcentrationStorage ConditionsDurationRemaining this compoundReference
25 mg/mL & 50 mg/mL2-8°C (Refrigerated) in PET-G bottles120 days>95%[4][5]
25 mg/mL & 50 mg/mL20-25°C (Room Temp) in PET-G bottles120 days>95%[4][5]
20 mg/mL23°C (Room Temp) in amber plastic63 days>95%[12][13]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions, as mandated by ICH guidelines.

Objective: To generate degradation products and evaluate the degradation pathways of this compound.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter, validated HPLC-UV or LC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24 hours).

    • At various time points, withdraw samples, neutralize with NaOH, dilute with mobile phase, and analyze.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with a solution of H₂O₂ (e.g., 3-30%).

    • Store at room temperature, protected from light, for a specified time (e.g., 24 hours).

    • Withdraw samples, dilute, and analyze.

  • Photodegradation:

    • Expose a solution of this compound in a transparent container to a light source providing UV and visible light (e.g., photostability chamber).

    • Simultaneously, keep a control sample in the dark.

    • Analyze both samples at various time points.

  • Thermal Degradation:

    • Store a solution of this compound at an elevated temperature (e.g., 60-80°C).

    • Analyze samples at various time points.

Analysis: Analyze all samples using a validated stability-indicating HPLC method to separate this compound from its degradation products.

Experimental Workflow for Forced Degradation Study

cluster_stress Stress Conditions acid Acid Hydrolysis (0.1N HCl, 60°C) neutralize Neutralize/Quench Reaction acid->neutralize base Base Hydrolysis (0.1N NaOH, 60°C) base->neutralize oxidation Oxidation (3% H₂O₂, RT) analyze Analyze by Stability-Indicating HPLC oxidation->analyze photo Photolysis (UV/Vis Light) photo->analyze start Prepare this compound Stock Solution (1 mg/mL) sample Take Aliquots for each Stress Condition start->sample sample->acid sample->base sample->oxidation sample->photo neutralize->analyze elucidate Identify Peaks & Elucidate Degradation Pathways analyze->elucidate

Caption: Workflow for a this compound forced degradation study.

Protocol 2: Stability-Indicating RP-HPLC Method for this compound

This protocol describes a reverse-phase HPLC method capable of separating this compound from its main degradation products.

Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer or water). A common ratio is Acetonitrile:Water (40:60 v/v).[14]

  • Flow Rate: 1.0 mL/min[14]

  • Detection: UV detector at 295 nm[14]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled at 25°C

Procedure:

  • Standard Preparation: Prepare a series of this compound standard solutions of known concentrations in the mobile phase to create a calibration curve.

  • Sample Preparation: Dilute the samples from the stability study with the mobile phase to fall within the range of the calibration curve.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Determine the concentration of this compound in the samples by comparing the peak area to the calibration curve. The peak areas of any degradation products can also be monitored to assess their formation over time.

Visualizations

This compound Degradation Pathways

The primary degradation pathways for this compound in aqueous solutions involve hydrolysis and oxidation.

This compound This compound hydrolysis_product Hydrolysis Products (e.g., N-methylpiperazine) This compound->hydrolysis_product  Acidic Conditions (Hydrolysis) oxidation_product Oxidation Products (e.g., this compound N-Oxide) This compound->oxidation_product  Oxidizing Agents (H₂O₂) (Oxidation) photolysis_product Photodegradation Products This compound->photolysis_product  UV/Vis Light (Photolysis)

Caption: Key degradation pathways of this compound.

References

Technical Support Center: Overcoming Blood-Brain Barrier Penetration Issues with Clozapine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to delivering clozapine across the blood-brain barrier (BBB) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in delivering this compound to the brain?

A1: While this compound can cross the blood-brain barrier (BBB), its effective concentration in the central nervous system (CNS) can be limited by several factors.[1] The primary challenges include:

  • Efflux by Transporters: this compound is a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump the drug from the brain back into the bloodstream, thereby reducing its brain accumulation.

  • High Plasma Protein Binding: this compound is extensively bound to plasma proteins (approximately 97%), and only the unbound fraction is available to cross the BBB.[1]

  • First-Pass Metabolism: When administered orally, this compound undergoes significant first-pass metabolism in the liver, which reduces the amount of drug reaching systemic circulation and subsequently the brain.

Q2: What are the most promising strategies to enhance this compound's BBB penetration?

A2: Several innovative strategies are being explored to overcome the challenges of delivering this compound to the brain. These include:

  • Nanoparticle-Based Drug Delivery: Encapsulating this compound in nanoparticles, such as nanostructured lipid carriers (NLCs), solid lipid nanoparticles (SLNs), and polymeric nanoparticles, can protect it from metabolic enzymes and efflux transporters, and facilitate its transport across the BBB.[2] Coating these nanoparticles with surfactants like polysorbate 80 can further enhance brain targeting.[3][4]

  • Focused Ultrasound (FUS): This non-invasive technique uses ultrasonic waves in combination with microbubbles to transiently and locally open the tight junctions of the BBB, allowing for increased passage of therapeutic agents like this compound.[5][6][7][8]

  • Intranasal Delivery: Administering this compound via the intranasal route can bypass the BBB and first-pass metabolism by utilizing the olfactory and trigeminal nerve pathways for direct nose-to-brain transport.[2][9]

Q3: Are there in vitro models available to study this compound's BBB penetration?

A3: Yes, various in vitro models of the BBB are used to screen and study the permeability of this compound and the effectiveness of different delivery strategies. A commonly used model is the transwell co-culture system, where brain endothelial cells (like the bEnd.3 cell line) are grown on a semi-permeable membrane, often in co-culture with astrocytes, to mimic the cellular architecture of the BBB.[10][11][12][13] These models allow for the measurement of the permeability of this compound and its formulations.

Troubleshooting Guides

Problem 1: Low brain-to-plasma concentration ratio of this compound in in vivo studies.

Possible Cause Troubleshooting Step
High P-gp efflux Consider co-administration of a P-gp inhibitor (use with caution and after thorough literature review on potential interactions). Alternatively, utilize nanoparticle formulations designed to evade efflux pumps.
Suboptimal formulation of nanoparticles Optimize nanoparticle size, surface charge, and drug loading. Ensure the formulation is stable and has a narrow size distribution.[12][14][15][16][17]
Ineffective focused ultrasound parameters Adjust FUS parameters such as pressure, pulse length, and microbubble concentration. Monitor BBB opening using contrast-enhanced imaging (e.g., MRI with gadolinium).[18][19][20]
Incorrect administration technique (intranasal) Ensure deep and consistent delivery to the olfactory region of the nasal cavity. Anesthetize the animal appropriately to prevent sneezing and loss of the formulation.

Problem 2: Inconsistent results in in vitro BBB permeability assays.

Possible Cause Troubleshooting Step
Leaky endothelial cell monolayer Monitor the transendothelial electrical resistance (TEER) to ensure the integrity of the cell monolayer before and during the experiment. Co-culture with astrocytes can help tighten the junctions.[21]
Cell culture contamination Regularly check for microbial contamination. Use sterile techniques and appropriate antibiotics in the culture medium.
Variability in nanoparticle formulation Characterize each batch of nanoparticles for size, zeta potential, and drug encapsulation efficiency to ensure consistency.
Issues with analytical method for this compound quantification Validate the HPLC or LC-MS/MS method for linearity, accuracy, and precision in the relevant biological matrix (cell lysate, receiver buffer).[10][11][22][23]

Data Presentation

Table 1: Comparison of this compound Brain and Plasma Concentrations with Different Delivery Systems in Rats.

Delivery SystemAdministration RouteDosePeak Plasma Concentration (Cmax)Peak Brain Concentration (Cmax)Brain/Plasma Cmax RatioReference
This compound SolutionOral2.5 mg/kg148.52 ± 22.54 ng/mL~6.26 µg/g~42.1[2][9]
This compound SolutionIntravenous (IV)2.5 mg/kg~300 ng/mL~1500 ng/g~5.0[24][25]
This compound-loaded Lipid Nanocapsules (LNCs)Intranasal (IN)2.5 mg/kg327.78 ± 33.66 ng/mL~73.8 µg/g~225.1[5][24][25]
This compound-loaded Nanostructured Lipid Carriers (NLCs)Intranasal (IN)Not SpecifiedNot Reported73.8 ± 2.5 µg/gNot Applicable[2][9]

Note: Data from different studies may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs) by High-Speed Homogenization

This protocol is adapted from a method for preparing NLCs.[2][9][26][27][28]

Materials:

  • This compound

  • Solid lipid (e.g., Precirol ATO 5)

  • Liquid lipid (e.g., Oleic acid)

  • Surfactant (e.g., Tween 80)

  • Purified water

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the solid lipid at a temperature 5-10°C above its melting point.

    • Add the liquid lipid and this compound to the molten solid lipid.

    • Stir the mixture until a clear, homogenous lipid phase is obtained.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a high-speed homogenizer (e.g., at 10,000 rpm) for 10-30 minutes.

  • Formation of NLCs:

    • Cool the resulting pre-emulsion to room temperature while stirring to allow for the recrystallization of the lipid matrix and the formation of NLCs.

  • Characterization:

    • Analyze the NLCs for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.

Protocol 2: Focused Ultrasound-Mediated Blood-Brain Barrier Opening in Rats

This protocol provides a general guideline for FUS-mediated BBB opening in a rat model.[3][5][6][7][29]

Materials and Equipment:

  • Wistar rats

  • Anesthesia (e.g., isoflurane)

  • Focused ultrasound transducer and system

  • Microbubbles (e.g., Definity® or SonoVue®)

  • Stereotaxic frame

  • MRI system for guidance and confirmation (optional but recommended)

  • This compound solution

Procedure:

  • Animal Preparation:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Shave the head and apply a coupling gel or degassed water for acoustic coupling.

  • Targeting:

    • Position the FUS transducer over the target brain region (e.g., hippocampus or striatum) using stereotaxic coordinates or MRI guidance.

  • Sonication:

    • Administer the microbubbles intravenously as a bolus or continuous infusion.

    • Immediately begin the FUS sonication with pre-determined parameters (e.g., frequency of 1.5 MHz, peak-negative pressure of 0.45 MPa, pulse length of 10 ms, pulse repetition frequency of 5 Hz, duration of 1 minute).[8][30]

  • This compound Administration:

    • Administer the this compound solution intravenously immediately before or during the FUS procedure.

  • Confirmation of BBB Opening:

    • If using MRI, inject a contrast agent (e.g., gadolinium) and acquire T1-weighted images to visualize the region of BBB opening.

  • Post-Procedure Monitoring:

    • Monitor the animal for any adverse effects. The BBB typically remains open for a few hours.

Protocol 3: In Vitro Blood-Brain Barrier Model using bEnd.3 Cells

This protocol describes the establishment of a transwell-based in vitro BBB model.[1][10][12][13][21]

Materials:

  • bEnd.3 (mouse brain endothelial cells)

  • Astrocytes (optional, for co-culture)

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Coating material (e.g., Matrigel or collagen)

Procedure:

  • Coating of Transwell Inserts:

    • Coat the apical side of the transwell inserts with the chosen coating material and incubate as per the manufacturer's instructions.

  • Cell Seeding:

    • Seed the bEnd.3 cells onto the coated transwell inserts at a high density (e.g., 80,000 cells/insert).[12]

    • If using a co-culture model, seed astrocytes on the basolateral side of the insert or at the bottom of the well.

  • Culture and Maturation:

    • Culture the cells for several days until a confluent monolayer is formed.

    • Monitor the integrity of the monolayer by measuring the TEER. A stable and high TEER value indicates a tight barrier.

  • Permeability Assay:

    • Once the barrier is established, add the this compound solution or this compound-loaded nanoparticle suspension to the apical (luminal) chamber.

    • At various time points, collect samples from the basolateral (abluminal) chamber.

    • Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).

    • Calculate the apparent permeability coefficient (Papp) to assess the transport across the in vitro BBB model.

Signaling Pathways and Experimental Workflows

Nanoparticle-Mediated Transcytosis

Nanoparticles can cross the BBB via transcytosis, a process where the particles are internalized by the endothelial cells on the luminal side and then released on the abluminal side into the brain parenchyma. Caveolae-mediated transcytosis is one of the key pathways involved.[8][15][31][32][33][34]

Nanoparticle_Transcytosis cluster_blood Blood cluster_bbb Blood-Brain Barrier Endothelial Cell cluster_brain Brain Parenchyma NP This compound-Loaded Nanoparticle Caveolae Caveolae Formation NP->Caveolae Binding to Endothelial Cell Vesicle Endocytic Vesicle Caveolae->Vesicle Internalization Exocytosis Exocytosis Vesicle->Exocytosis Intracellular Transport Clozapine_Released Released This compound Exocytosis->Clozapine_Released Release

Nanoparticle transport across the BBB via caveolae-mediated transcytosis.
Focused Ultrasound-Mediated BBB Opening

Focused ultrasound, in the presence of microbubbles, exerts mechanical forces on the endothelial cells of the BBB, leading to a temporary and reversible opening of the tight junctions.[8][9][14][16][24][35]

FUS_BBB_Opening FUS Focused Ultrasound Cavitation Acoustic Cavitation (Stable Oscillation) FUS->Cavitation MB Microbubbles MB->Cavitation Mechanical_Stress Mechanical Stress on Endothelial Cells Cavitation->Mechanical_Stress TJ_Disruption Transient Disruption of Tight Junctions (e.g., Claudin-5, Occludin) Mechanical_Stress->TJ_Disruption Paracellular_Transport Increased Paracellular Transport of this compound TJ_Disruption->Paracellular_Transport

Mechanism of focused ultrasound-mediated transient opening of the blood-brain barrier.
Experimental Workflow: In Vivo this compound Delivery and Analysis

This workflow outlines the key steps for an in vivo experiment to evaluate a novel this compound delivery system.

InVivo_Workflow Formulation Prepare this compound Formulation (e.g., NLCs) Administration Administer to Animal Model (e.g., Rat) Formulation->Administration Blood_Sampling Collect Blood Samples at Timed Intervals Administration->Blood_Sampling Brain_Harvesting Harvest Brain Tissue Administration->Brain_Harvesting Sample_Processing Process Plasma and Brain Homogenate Blood_Sampling->Sample_Processing Brain_Harvesting->Sample_Processing Quantification Quantify this compound Concentration (HPLC or LC-MS/MS) Sample_Processing->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Workflow for in vivo evaluation of this compound brain delivery.

References

Validation & Comparative

A Comparative Analysis of Clozapine and Olanzapine Receptor Binding Affinities

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, a nuanced understanding of a drug's interaction with various receptors is paramount. This guide provides a detailed, data-driven comparison of the receptor binding affinities of two widely used atypical antipsychotics: clozapine and olanzapine. Both drugs are known for their complex pharmacology, and their therapeutic efficacy and side-effect profiles are largely dictated by their engagement with a broad spectrum of neurotransmitter receptors.

Quantitative Comparison of Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki values in nM) of this compound and olanzapine for a range of CNS receptors. The Ki value represents the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand; a lower Ki value signifies a higher binding affinity.

Receptor SubtypeThis compound Ki (nM)Olanzapine Ki (nM)
Dopamine Receptors
D1270[1]11-31[2]
D2160[1]11-31[2]
D3555[1]11-31[2]
D424[1]11-31[2]
D5454[1]-
Serotonin Receptors
5-HT1A120[1]-
5-HT2A5.4[1][3]4[2]
5-HT2C9.4[1]11[2]
5-HT395[1]57[2]
5-HT64[1][3]5[2]
5-HT76.3[1]-
Adrenergic Receptors
α1A1.6[1][3]19[2]
α2A90[1]-
Muscarinic Receptors
M16.2[1][3]73[2]
M2-96[2]
M3-132[2]
M4-32[2]
M5-48[2]
Histamine Receptors
H11.1[1][3]7[2]

Key Insights from the Binding Profiles

This compound and olanzapine exhibit broad receptor binding profiles, with affinities for dopamine, serotonin, adrenergic, muscarinic, and histamine receptors.[4] This multi-receptor action is believed to be central to their efficacy as atypical antipsychotics.[4]

While both drugs act on similar receptors, there are notable differences in their binding affinities. For instance, olanzapine generally shows a higher affinity for dopamine D2 receptors compared to this compound.[5][6] this compound, on the other hand, demonstrates a particularly high affinity for the histamine H1 receptor and a strong affinity for several serotonin and muscarinic receptor subtypes.[1][3] These differences in receptor binding likely contribute to the variations in their clinical effects and side-effect profiles. For example, the potent H1 receptor antagonism of both drugs is associated with sedation and weight gain, while their muscarinic receptor antagonism can lead to anticholinergic side effects.[1][2]

Experimental Methodologies

The receptor binding affinities presented in this guide are typically determined using in vitro radioligand binding assays. These assays are a powerful tool for characterizing the interaction between a drug and its target receptor.[7][8] The two main types of experiments are saturation and competition binding assays.

Radioligand Competition Binding Assay Protocol

This is a common method used to determine the affinity (Ki) of an unlabeled test compound (like this compound or olanzapine) by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.

1. Preparation of Receptor Membranes:

  • Tissues or cells expressing the receptor of interest are homogenized in a cold buffer solution.

  • The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.[9]

  • The protein concentration of the membrane preparation is determined using a standard protein assay.[9]

2. Assay Setup:

  • The assay is typically performed in a 96-well plate format.[9][10]

  • Each well contains the receptor membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.[11]

  • Control wells are included to determine total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand to saturate the specific binding sites).[12]

3. Incubation:

  • The plate is incubated at a specific temperature (e.g., 30°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60 or 90 minutes).[9][13]

4. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.[9][11]

  • The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.[9]

5. Detection and Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.[9]

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow of a radioligand displacement assay.

Radioligand_Displacement_Assay cluster_preparation Preparation cluster_assay Assay cluster_separation Separation cluster_analysis Analysis Receptor_Prep Receptor Membrane Preparation Incubation Incubation (Reach Equilibrium) Receptor_Prep->Incubation Radioligand Radioligand Solution Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Filtration Rapid Filtration (Separate Bound/Free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 -> Ki) Counting->Data_Analysis

Caption: Workflow of a radioligand displacement binding assay.

References

A Comparative Analysis of Clozapine and Risperidone Efficacy in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antipsychotic drug development, clozapine and risperidone represent two cornerstones of treatment for schizophrenia. While both are classified as atypical antipsychotics, their distinct pharmacological profiles translate to differing efficacy and side-effect profiles. This guide provides a comprehensive comparison of their performance in animal models, offering researchers, scientists, and drug development professionals a detailed overview supported by experimental data.

Behavioral Efficacy: Targeting Positive, Negative, and Cognitive Symptoms

Animal models of schizophrenia aim to replicate the complex symptomatology of the disorder, broadly categorized into positive, negative, and cognitive domains. The efficacy of this compound and risperidone has been extensively evaluated in these models.

Positive Symptoms

Models for positive symptoms, such as hyperactivity and stereotypy, are often induced by psychostimulants like amphetamine or NMDA receptor antagonists like ketamine. Both this compound and risperidone have demonstrated efficacy in mitigating these behaviors.

In the neonatal ventral hippocampal (VH) lesion model in rats, which mimics developmental aspects of schizophrenia, both chronic low-dose this compound (2.5 mg/kg/day, IP) and risperidone (0.1 mg/kg/day, IP) effectively reversed lesion-induced locomotor hyperactivity.[1] Similarly, both drugs attenuated deficits in prepulse inhibition (PPI), a measure of sensorimotor gating that is often impaired in schizophrenia.[1] Another study showed that risperidone (ED50 of 0.15 mg/kg, s.c.), olanzapine (ED50 of 0.42 mg/kg, s.c.), and this compound (ED50 of 1.3 mg/kg, s.c.) all antagonized apomorphine-induced stereotypy in rats.[2]

Negative Symptoms

Modeling negative symptoms, such as social withdrawal and anhedonia, has proven more challenging. In the neonatal VH lesion model, neither this compound nor risperidone significantly attenuated deficits in social interaction.[1] However, in a ketamine-induced model of schizophrenia in rats, both this compound (7.5 mg/kg, i.p.) and risperidone (1 mg/kg, i.p.) increased social interaction time compared to the ketamine-treated group.[3][4]

Cognitive Deficits

Cognitive impairment is a core feature of schizophrenia. In a water maze task designed to assess spatial learning, chronic exposure to risperidone slightly improved task performance in rats, while another typical antipsychotic, haloperidol, impaired it.[5] A review of multiple studies suggests that risperidone shows relatively consistent positive effects on working memory and executive function in animal models.[6] this compound has been shown to improve attention and verbal fluency.[6]

Quantitative Behavioral Data Summary

Animal ModelBehavioral TestDrug & DosageKey FindingsReference
Neonatal Ventral Hippocampal Lesion (Rat)Locomotor ActivityThis compound (2.5 mg/kg/day, IP), Risperidone (0.1 mg/kg/day, IP)Both drugs reversed lesion-induced hyperactivity.[1]
Neonatal Ventral Hippocampal Lesion (Rat)Prepulse Inhibition (PPI)This compound (2.5 mg/kg/day, IP), Risperidone (0.1 mg/kg/day, IP)Both drugs attenuated lesion-induced PPI deficits.[1]
Neonatal Ventral Hippocampal Lesion (Rat)Social InteractionThis compound (2.5 mg/kg/day, IP), Risperidone (0.1 mg/kg/day, IP)Neither drug significantly attenuated social interaction deficits.[1]
Ketamine-Induced Model (Rat)Social InteractionThis compound (7.5 mg/kg, i.p.), Risperidone (1 mg/kg, i.p.)Both drugs increased social interaction time.[3][4]
Apomorphine-Induced Stereotypy (Rat)Stereotypy RatingRisperidone (ED50: 0.15 mg/kg, s.c.), this compound (ED50: 1.3 mg/kg, s.c.)Both drugs antagonized stereotypy.[2]
Chronic Oral Exposure (Rat)Water Maze Task (Spatial Learning)RisperidoneSlightly improved task performance.[5]

Neurochemical Effects: Dopamine and Serotonin Pathways

The therapeutic actions of this compound and risperidone are largely attributed to their interactions with dopamine and serotonin receptor systems.

This compound exhibits a lower affinity for dopamine D2 receptors and a higher affinity for various other receptors, including serotonin 5-HT2A, D4, and alpha-adrenergic receptors.[7] Risperidone, on the other hand, is a potent D2 and 5-HT2A receptor antagonist.[7] This differential receptor binding profile likely underlies their varying effects on neurotransmitter metabolism.

A study in rats demonstrated that both this compound and risperidone, at all tested doses, significantly increased the concentration of the dopamine metabolite homovanillic acid (HVA) in the striatum.[8][9] However, the effects on another dopamine metabolite, dihydroxyphenylacetic acid (DOPAC), differed, with levels increasing in the striatum and decreasing in the rest of the brain, particularly with this compound.[8][9] Regarding the serotonin system, the metabolite 5-hydroxyindoleacetic acid (5-HIAA) was significantly decreased in the striatum by both drugs.[8][9]

Another study found that acute administration of both drugs increased HVA concentration in the caudate nucleus and decreased it in the nucleus accumbens.[10] 5-HIAA levels were decreased in both regions.[10]

Quantitative Neurochemical Data Summary

Brain RegionNeurotransmitter/MetaboliteThis compound EffectRisperidone EffectReference
StriatumHomovanillic Acid (HVA)IncreasedIncreased[8][9]
StriatumDihydroxyphenylacetic Acid (DOPAC)Increased-[8][9]
Rest of BrainDihydroxyphenylacetic Acid (DOPAC)Decreased-[8][9]
Striatum5-Hydroxyindoleacetic Acid (5-HIAA)DecreasedDecreased[8][9]
Caudate NucleusHomovanillic Acid (HVA)IncreasedIncreased[10]
Nucleus AccumbensHomovanillic Acid (HVA)DecreasedDecreased[10]
Caudate Nucleus5-Hydroxyindoleacetic Acid (5-HIAA)DecreasedDecreased[10]
Nucleus Accumbens5-Hydroxyindoleacetic Acid (5-HIAA)DecreasedDecreased[10]

Experimental Protocols

Neonatal Ventral Hippocampal (VH) Lesion Model
  • Animals: Sprague-Dawley rat pups.

  • Procedure: On postnatal day 7, pups are anesthetized and placed in a stereotaxic apparatus. Ibotenic acid is infused bilaterally into the ventral hippocampus. Sham-operated controls receive vehicle infusions.

  • Behavioral Testing: Commences in adulthood and includes locomotor activity monitoring, prepulse inhibition testing, and social interaction tests.

  • Drug Administration: Chronic 3-week low-dose treatment with this compound (2.5 mg/kg/day, IP) or risperidone (0.1 mg/kg/day, IP).[1]

Ketamine-Induced Model of Schizophrenia
  • Animals: Male Wistar rats.

  • Procedure: Animals receive daily intraperitoneal (i.p.) injections of ketamine (30 mg/kg) for 10 days to induce schizophrenia-like behaviors.

  • Drug Administration: Following the ketamine regimen, daily i.p. injections of this compound (7.5 mg/kg) or risperidone (1 mg/kg) are administered for up to 28 days.[3]

  • Behavioral Testing: 24 hours after the last injection, behavioral tests such as the open field test, social interaction test, and elevated plus-maze are performed.[3]

Neurochemical Analysis via HPLC-EC
  • Sample Collection: Rats are sacrificed 1 hour after intraperitoneal injection of this compound (2.5, 5.0, or 10.0 mg/kg) or risperidone (1.0, 2.5, or 5.0 mg/kg).[8][10]

  • Brain Dissection: The brain is rapidly removed and dissected to isolate specific regions like the striatum, caudate nucleus, and nucleus accumbens.

  • Analysis: High-performance liquid chromatography with electrochemical detection (HPLC-EC) is used to quantify the levels of dopamine, serotonin, and their metabolites (HVA, DOPAC, 5-HIAA).[8][10]

Visualizing Mechanisms and Workflows

experimental_workflow cluster_model Animal Model Induction cluster_treatment Treatment Phase cluster_assessment Assessment cluster_analysis Data Analysis Model Schizophrenia Animal Model (e.g., VH Lesion, Ketamine) This compound This compound Administration Model->this compound Random Assignment Risperidone Risperidone Administration Model->Risperidone Random Assignment Vehicle Vehicle Control Model->Vehicle Random Assignment Behavioral Behavioral Testing (Locomotion, PPI, Social Interaction) This compound->Behavioral Neurochemical Neurochemical Analysis (HPLC-EC) This compound->Neurochemical Risperidone->Behavioral Risperidone->Neurochemical Vehicle->Behavioral Vehicle->Neurochemical Data Statistical Analysis and Comparison Behavioral->Data Neurochemical->Data

Caption: General experimental workflow for comparing this compound and risperidone in animal models.

signaling_pathway cluster_this compound This compound cluster_risperidone Risperidone cluster_outcome Therapeutic Outcome This compound This compound D2_C D2 This compound->D2_C Low Affinity SHT2A_C 5-HT2A This compound->SHT2A_C High Affinity D4 D4 This compound->D4 Alpha α-adrenergic This compound->Alpha Outcome Antipsychotic Effects D2_C->Outcome SHT2A_C->Outcome D4->Outcome Alpha->Outcome Risperidone Risperidone D2_R D2 Risperidone->D2_R Potent Antagonist SHT2A_R 5-HT2A Risperidone->SHT2A_R Potent Antagonist D2_R->Outcome SHT2A_R->Outcome

Caption: Simplified receptor binding profiles of this compound and Risperidone.

References

head-to-head comparison of Clozapine and other atypicals on gene expression

Author: BenchChem Technical Support Team. Date: November 2025

## Clozapine's Distinctive Imprint on Gene Expression Compared to Other Atypical Antipsychotics

A Comparative Guide for Researchers and Drug Development Professionals

This compound stands as a uniquely effective antipsychotic for treatment-refractory schizophrenia, though its precise mechanism of action remains a subject of intensive research.[1] Its superior efficacy is thought to be linked to its broad receptor binding profile and, critically, its downstream effects on gene expression that diverge significantly from other atypical antipsychotics.[1] This guide provides a head-to-head comparison of this compound's effects on gene expression with those of other atypical agents, supported by experimental data, detailed protocols, and pathway visualizations.

Section 1: Comparative Transcriptomics in Human Postmortem Brain

A meta-analysis of four microarray studies on human postmortem brain tissue provides the most direct comparison of gene expression changes between patients treated with this compound and those treated with other atypical antipsychotics like risperidone, olanzapine, and quetiapine.[1] This analysis identified a set of genes and molecular pathways that are consistently and differentially modulated by this compound, offering insights into its unique therapeutic action.[1][2]

Data Presentation: Differentially Expressed Genes

While a broad consensus on specific genes with a high significance threshold (FDR < 0.10) across all studies was limited by sample heterogeneity, the analysis successfully identified several genes and pathways consistently modulated by this compound.[1] A selection of genes found to be differentially expressed in at least two brain regions is presented below.

Table 1: Differentially Expressed Genes in this compound-Treated Patients vs. Other Atypical Antipsychotics in Human Postmortem Brain [1]

GeneBrain RegionLog₂ Fold Change (LogFC)False Discovery Rate (FDR)
FOSB Premotor Cortex (PMC)1.830.057
Prefrontal Cortex (PFC)1.050.091
EGR2 Premotor Cortex (PMC)1.710.057
Prefrontal Cortex (PFC)1.130.091
CDKN1A Premotor Cortex (PMC)1.400.095
Cerebellar Cortex (CC)1.480.051
GADD45B Premotor Cortex (PMC)1.540.057
Cerebellar Cortex (CC)1.350.051
NR4A1 Premotor Cortex (PMC)1.860.057
Prefrontal Cortex (PFC)1.090.091

Source: Adapted from a meta-analysis of four microarray studies. Brain regions included Premotor Cortex (PMC), Superior Temporal Gyrus (STG), Cerebellar Cortex (CC), and Prefrontal Cortex (PFC).[1]

Furthermore, pathway analysis across all four datasets revealed a consensus signature of this compound action, highlighting four key signaling pathways that were consistently affected: clathrin-mediated endocytosis, SAPK/JNK signaling, 3-phosphoinositide synthesis, and paxillin signaling .[1][2]

Mandatory Visualization

G cluster_pathways Consensus Pathways Modulated by this compound This compound This compound P1 Clathrin-Mediated Endocytosis This compound->P1 Modulates Gene Expression within: P2 SAPK/JNK Signaling This compound->P2 Modulates Gene Expression within: P3 3-Phosphoinositide Signaling This compound->P3 Modulates Gene Expression within: P4 Paxillin Signaling This compound->P4 Modulates Gene Expression within:

Caption: Core signaling pathways differentially affected by this compound.[1][2]

Experimental Protocols

Protocol 1: Meta-Analysis of Gene Expression in Postmortem Brain [1][2]

  • Data Source: Expression data was extracted from four published microarray studies involving postmortem brain tissue (premotor cortex, superior temporal gyrus, cerebellar cortex, prefrontal cortex) from patients with schizophrenia or bipolar disorder treated with this compound or other atypical antipsychotics (risperidone, olanzapine, quetiapine).[1]

  • Statistical Analysis: A generalized linear model analysis was performed on each study's dataset to identify genes differentially expressed in response to this compound compared to other atypical antipsychotics.

  • Pathway Analysis: Genes with a False Discovery Rate (FDR) < 0.10 were subjected to canonical pathway analysis to identify biological processes significantly associated with this compound treatment. A consensus list of pathways was generated by identifying those significant (p < 0.05) across all four independent studies.

Section 2: Comparative Transcriptomics in an In Vitro Neuronal Model

To control for the inherent variability of postmortem tissue, studies using in vitro models provide a more direct comparison of drug effects. One such study utilized human neuronal-like cells (NT2-N) to compare the transcriptomic effects of this compound, aripiprazole, amisulpride, and risperidone.[3]

Data Presentation: Commonly Regulated Pathways

This research identified 886 genes whose expression was reversed by at least one of the four antipsychotics relative to their expression in schizophrenia.[3] Crucially, a core set of 218 genes was found to be commonly regulated by all four drugs, suggesting a shared mechanism of therapeutic action. The most significantly enriched biological pathways among these common genes were Wnt signaling and action potential regulation .[3]

Table 2: Top Enriched Pathways for Genes Commonly Regulated by this compound, Aripiprazole, Risperidone, and Amisulpride [3]

Pathway NameNumber of Genesp-value
Wnt Signaling Pathway15< 0.001
Regulation of Action Potential10< 0.001
Synaptic Transmission18< 0.005
Calcium Signaling Pathway16< 0.01
Neuronal System12< 0.01

Source: Adapted from integrative transcriptomic analysis of human NT2-N cells treated with four atypical antipsychotics.[3]

Mandatory Visualization

G cluster_workflow In Vitro Gene Expression Analysis Workflow A NT2-N Cell Culture (Human Neuronal-Like Cells) B 24h Treatment with: - this compound (10 µM) - Aripiprazole (0.1 µM) - Risperidone (0.1 µM) - Amisulpride (10 µM) - Vehicle (DMSO) A->B C Total RNA Extraction & RNA-Sequencing B->C D Differential Gene Expression Analysis (Drug vs. Vehicle) C->D E Pathway & Network Analysis (Identifying common targets) D->E

Caption: Workflow for in vitro antipsychotic gene expression analysis.[3]

Experimental Protocols

Protocol 2: In Vitro Antipsychotic Treatment of Human Neuronal Cells [3]

  • Cell Line: Human NT2-N cells, a post-mitotic neuron model derived from the NT2 teratocarcinoma cell line, were used.[4][5] These cells express a wide range of neurotransmission phenotypes.[4]

  • Drug Treatment: Differentiated NT2-N cells were treated for 24 hours with one of the following: this compound (10 µM), aripiprazole (0.1 µM), risperidone (0.1 µM), amisulpride (10 µM), or a vehicle control (0.1% DMSO). Drug concentrations were chosen to be within the therapeutic index.

  • Gene Expression Analysis: Total RNA was extracted, and RNA-sequencing was performed to obtain comprehensive transcriptomic profiles.

  • Bioinformatic Analysis: Drug-induced gene expression patterns were compared against schizophrenia-associated transcriptional data from postmortem brain tissues to identify genes regulated in the reverse direction to the disease state. Pathway and protein-protein interaction network analyses were performed on the set of commonly regulated genes.

Section 3: Unique Effects on Glial Cell Gene Expression

Emerging evidence suggests that this compound's therapeutic effects extend beyond neurons to glial cells, particularly astrocytes. A recent study performing cell-type-specific transcriptomic analysis on the dorsolateral prefrontal cortex (DLPFC) of schizophrenia patients found a robust association between this compound treatment and distinct changes in astrocyte gene expression.[6]

This research identified a network of co-expressed genes within astrocytes that was significantly associated with this compound treatment.[6] These genes are involved in critical astrocyte functions, including:

  • Synapse regulation and glutamate homeostasis: Notably, some upregulated genes in this compound-treated patients were linked to glutamate uptake and recycling.[6]

  • Neuroinflammation and oxidative stress: this compound appeared to modulate genes involved in astrocyte-mediated inflammatory responses.[6]

  • Metabolic support: Gene clusters related to ion homeostasis and metabolic functions were also significantly altered.[6]

These findings suggest that this compound may exert part of its unique efficacy by restoring astrocyte function and counteracting neuroinflammatory processes implicated in schizophrenia.[6]

Mandatory Visualization

G cluster_functions Astrocyte Functions Restored by this compound This compound This compound Astrocyte Astrocyte This compound->Astrocyte Modulates Gene Expression F1 ↑ Glutamate Uptake & Recycling Astrocyte->F1 F2 ↓ Neuroinflammation & Oxidative Stress Astrocyte->F2 F3 ↑ Synaptic & Metabolic Support Astrocyte->F3

Caption: this compound's modulatory effect on astrocyte gene networks.[6]

Conclusion

The evidence strongly indicates that this compound induces a unique gene expression signature compared to other atypical antipsychotics. In human brain tissue, it consistently modulates pathways related to synaptic signaling and cellular structure.[1] While it shares some common downstream targets with other atypicals, such as the Wnt signaling pathway in neuronal models, its distinct effects on specific genes and, notably, on astrocyte function, may underlie its superior efficacy in treatment-resistant schizophrenia.[3][6] Future research focusing on these unique molecular pathways will be crucial for developing novel therapeutics that replicate this compound's benefits with an improved safety profile.

References

A Comparative Analysis of Clozapine and Olanzapine on Cognitive Deficits in Schizophrenia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cognitive effects of two prominent atypical antipsychotics, clozapine and olanzapine, in the context of schizophrenia-related cognitive deficits. By synthesizing data from multiple clinical trials and meta-analyses, this document aims to offer an objective overview supported by experimental evidence to inform research and drug development endeavors.

Executive Summary

Cognitive impairment is a core feature of schizophrenia, significantly impacting functional outcomes. Atypical antipsychotics are often prescribed with the dual aim of managing psychotic symptoms and ameliorating these cognitive deficits. Both this compound, the gold standard for treatment-resistant schizophrenia, and olanzapine, a widely used first-line atypical antipsychotic, have demonstrated effects on cognition, though their profiles differ. This analysis reveals that while both drugs show some benefits over typical antipsychotics, their impact on specific cognitive domains varies. Olanzapine appears to have a slight advantage in improving verbal learning and memory, while this compound shows stronger evidence for enhancing attention and verbal fluency. However, the anticholinergic properties of both drugs, particularly this compound, may also contribute to cognitive side effects.

Quantitative Data Comparison

The following tables summarize the quantitative data from comparative studies and meta-analyses, highlighting the differential effects of this compound and olanzapine on various cognitive domains.

Table 1: Meta-Analytic Effect Sizes on Cognitive Domains

Cognitive DomainThis compound (Standardized Mean Difference)Olanzapine (Standardized Mean Difference)Key Findings
Global Cognition Modest Improvement (SMD ≈ 0.11)[1][2]Significant Improvement (SMD not consistently reported across meta-analyses, but generally positive)[3][4]Both drugs show improvement over baseline, with some studies suggesting a more robust effect for olanzapine in overall cognitive scores.[4]
Verbal Learning & Memory Inconclusive to modest improvement[5][6]Significant Improvement (SMD = 0.75 for Verbal Learning)[3]Olanzapine consistently demonstrates a more positive impact on verbal learning and memory compared to this compound.[5][7]
Executive Function Moderate evidence of improvement[5][6]Significant Improvement (SMD = -0.32 for Trails B)[3]Both drugs show benefits in executive functioning.[5][7]
Attention/Processing Speed Strong evidence of improvement[5][6]Significant Improvement (SMD = 0.48)[3]This compound has a notable positive effect on attention.[2][5] Olanzapine also improves this domain.[3]
Verbal Fluency Strong evidence of improvement[5][6]Significant Improvement (SMD = 0.20)[3]Both medications have been shown to improve verbal fluency.[5][7]
Working Memory Inconclusive[5][6]No significant effect (SMD = -0.01)[3]The effects of both drugs on working memory are not well-established, with some studies showing no significant improvement.[3][5]

Table 2: Head-to-Head Comparative Trial Outcomes

StudyPopulationDurationKey Cognitive Findings
Sharma et al., 2003[8][9]Chronic Schizophrenia6 monthsBoth this compound and olanzapine showed similar beneficial effects on verbal fluency, verbal learning, and memory.
Bilder et al., 2002[10][11]Chronic Schizophrenia or Schizoaffective Disorder14 weeksOlanzapine and risperidone showed superior improvement in global neurocognitive function compared to haloperidol. Olanzapine improved attention and general executive domains.

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the comparative data. Below are detailed protocols from key experiments.

Protocol 1: Naturalistic Comparative Study of Olanzapine and this compound
  • Objective: To compare the effects of olanzapine and this compound on cognitive functioning in patients with chronic schizophrenia.[8][9]

  • Study Design: A naturalistic, longitudinal study with assessments at baseline, 6 weeks, and 6 months.[8][9]

  • Participants: 48 patients with chronic schizophrenia who had shown insufficient clinical improvement or experienced distressing side effects with conventional antipsychotics.[8][9] Patients were switched to either olanzapine (n=16) or this compound (n=14) based on clinical judgment.[8][9]

  • Cognitive Assessment Battery: A comprehensive battery of neuropsychological tests was used to assess:

    • Executive Functioning: Wisconsin Card Sorting Test (WCST)

    • Verbal Learning and Memory: Rey Auditory Verbal Learning Test (RAVLT)

    • Visual Memory: Rey-Osterrieth Complex Figure Test

    • Attention and Working Memory: Digit Span, Trail Making Test A

    • Psychomotor Speed: Trail Making Test B

    • Verbal Fluency: Controlled Oral Word Association Test (COWAT)

  • Data Analysis: Improvements in cognitive scores from baseline to the 6-week and 6-month follow-up points were analyzed for each treatment group.

Protocol 2: Double-Blind, Randomized Controlled Trial
  • Objective: To compare the neurocognitive effects of this compound, olanzapine, risperidone, and haloperidol in patients with chronic schizophrenia or schizoaffective disorder.[10][11]

  • Study Design: A 14-week, double-blind, randomized clinical trial.[10][11]

  • Participants: 101 patients with a history of suboptimal response to previous treatments.[11]

  • Cognitive Assessment Battery: A comprehensive battery of 16 neurocognitive tests was administered at baseline and endpoint, assessing four main domains:[11]

    • Memory

    • Attention

    • Motor Function

    • General Executive and Perceptual Organization

  • Data Analysis: A global neurocognitive score was computed, along with scores for each of the four domains. Changes from baseline to endpoint were compared across the four treatment groups. Effect sizes for the changes were calculated.[11]

Mandatory Visualizations

Signaling Pathways and Pharmacological Actions

The differential effects of this compound and olanzapine on cognition can be partly attributed to their distinct receptor binding profiles and subsequent downstream signaling. Both are antagonists at dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotics. However, their affinities for other receptors, such as muscarinic, histaminergic, and adrenergic receptors, differ, which can influence their cognitive effects and side-effect profiles.[12] this compound's potent anticholinergic activity, for instance, may contribute to some of its negative effects on memory.[13]

cluster_this compound This compound cluster_olanzapine Olanzapine cluster_effects Cognitive & Side Effects This compound This compound C_D2 D2 Receptor (Low Affinity) This compound->C_D2 C_5HT2A 5-HT2A Receptor (High Affinity) This compound->C_5HT2A C_M1 M1 Muscarinic Receptor (High Affinity - Antagonist) This compound->C_M1 C_Alpha1 α1-Adrenergic Receptor (High Affinity) This compound->C_Alpha1 Cognitive_Improvement Cognitive Improvement (Attention, Verbal Fluency) C_D2->Cognitive_Improvement Modulation C_5HT2A->Cognitive_Improvement Modulation Memory_Impairment Potential Memory Impairment (Anticholinergic Effect) C_M1->Memory_Impairment Antagonism Olanzapine Olanzapine O_D2 D2 Receptor (Moderate Affinity) Olanzapine->O_D2 O_5HT2A 5-HT2A Receptor (High Affinity) Olanzapine->O_5HT2A O_M1 M1 Muscarinic Receptor (Moderate Affinity - Antagonist) Olanzapine->O_M1 O_H1 H1 Histamine Receptor (High Affinity) Olanzapine->O_H1 O_D2->Cognitive_Improvement Modulation O_5HT2A->Cognitive_Improvement Modulation O_M1->Memory_Impairment Antagonism Sedation Sedation O_H1->Sedation Antagonism

Caption: Receptor binding profiles of this compound and Olanzapine and their putative effects on cognition.

Experimental Workflow for Cognitive Assessment in Clinical Trials

The assessment of cognitive deficits in clinical trials for schizophrenia follows a structured workflow to ensure data reliability and validity. The MATRICS Consensus Cognitive Battery (MCCB) is a widely accepted standard for such assessments.[14][15]

cluster_workflow Cognitive Assessment Workflow start Patient Recruitment (Inclusion/Exclusion Criteria) baseline Baseline Cognitive Assessment (e.g., MCCB) start->baseline randomization Randomization to This compound or Olanzapine Arm baseline->randomization treatment Treatment Period (e.g., 6 weeks to 6 months) randomization->treatment followup Follow-up Cognitive Assessment(s) treatment->followup analysis Data Analysis (Comparison of Cognitive Changes) followup->analysis

Caption: A generalized experimental workflow for clinical trials comparing cognitive effects of antipsychotics.

Conclusion

The available evidence suggests that both this compound and olanzapine can lead to improvements in cognitive deficits in individuals with schizophrenia, particularly when compared to typical antipsychotics. Olanzapine may offer more consistent benefits in the domain of verbal learning and memory, while this compound appears to be particularly effective in improving attention and verbal fluency. The choice between these medications should be guided by a comprehensive clinical assessment, considering the patient's specific cognitive deficits, symptom profile, and treatment history. Further research with standardized cognitive batteries and head-to-head trials is necessary to fully elucidate the distinct cognitive profiles of these important medications and to guide the development of novel therapeutics with enhanced cognitive-enhancing properties.

References

Clozapine's Superiority in Treatment-Resistant Schizophrenia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Clozapine has long been considered the gold-standard for treatment-resistant schizophrenia (TRS), a condition affecting approximately 30% of individuals with schizophrenia who do not respond to at least two different antipsychotic medications.[1][2] However, recent analyses have introduced nuances to this long-held belief, prompting a closer examination of the evidence. This guide provides an objective comparison of this compound's performance against other antipsychotics, supported by clinical data and preclinical experimental models.

Clinical Efficacy: A Complex Picture

Meta-analyses of randomized controlled trials (RCTs) present a mixed picture regarding this compound's superiority over other second-generation antipsychotics (SGAs), particularly olanzapine and risperidone. While some analyses indicate a clear advantage for this compound in specific symptom domains, others suggest a more modest or even negligible difference in overall efficacy.

Comparative Efficacy Data from Meta-Analyses

The following tables summarize key findings from meta-analyses comparing this compound to olanzapine and risperidone in patients with TRS, focusing on changes in the Positive and Negative Syndrome Scale (PANSS) scores. A negative standardized mean difference (SMD) or mean difference (MD) favors this compound.

Outcome MeasureComparisonNo. of Studies (Patients)Standardized Mean Difference (SMD) [95% CI]Key Finding
PANSS Total Score This compound vs. Olanzapine4 (N/A)0.21 [-0.04 to 0.46]No significant difference, with a slight trend favoring olanzapine.[3][4][5][6][7]
PANSS Positive Symptoms This compound vs. Olanzapine3 (N/A)0.51 [0.17 to 0.86]This compound was significantly superior in reducing positive symptoms.[3][4][5][6][7]
PANSS Negative Symptoms This compound vs. Olanzapine3 (N/A)0.50 [0.16 to 0.85]This compound was significantly superior in reducing negative symptoms.[3][4][5][6][7]
Overall Psychopathology This compound vs. High-Dose Olanzapine12 (N/A)-2.50 [-6.53 to 1.53]No significant difference in overall psychopathology.[8]
Positive Symptoms This compound vs. High-Dose Olanzapine12 (N/A)-1.30 [-2.52 to -0.08]This compound demonstrated significant superiority for positive symptoms.[8]
Negative Symptoms This compound vs. High-Dose Olanzapine12 (N/A)0.21 [-1.96 to 2.38]No significant difference in negative symptoms.[8]
PANSS Total Score This compound vs. RisperidoneN/ANegligible differencePairwise meta-analyses showed negligible difference between this compound and risperidone for overall symptoms.[7]
PANSS Positive Symptoms This compound vs. RisperidoneN/ANegligible differencePairwise meta-analyses showed negligible difference between this compound and risperidone for positive symptoms.[7]
PANSS Negative Symptoms This compound vs. RisperidoneN/ANegligible differencePairwise meta-analyses showed negligible difference between this compound and risperidone for negative symptoms.[7]

Note: The conflicting findings may be attributed to variations in study design, dosing of comparator drugs, and the definition of treatment resistance across trials.

Preclinical Validation in Treatment-Resistant Models

Animal models are crucial for investigating the neurobiological underpinnings of TRS and for the preclinical assessment of novel antipsychotics. Models utilizing NMDA receptor antagonists like ketamine or inducing dopamine sensitization with amphetamine are commonly employed to mimic aspects of treatment resistance.

Experimental Protocols

Below are detailed methodologies for two key experimental models used to validate the efficacy of this compound in treatment-resistant paradigms.

1. The Ketamine-Induced Model of Treatment Resistance

This model leverages the psychotomimetic effects of the NMDA receptor antagonist, ketamine, to induce schizophrenia-like symptoms in rodents. Chronic administration can lead to a state that is less responsive to conventional antipsychotics.

  • Animals: Adult male Sprague-Dawley rats.

  • Induction of Schizophrenia-like Phenotype:

    • Administer ketamine hydrochloride (30 mg/kg, i.p.) daily for five consecutive days.[9]

    • Allow for a washout period of at least two weeks to assess for lasting behavioral changes.[9]

  • Assessment of Treatment Resistance (Behavioral Tests):

    • Social Interaction Test: Measure the time spent in active social engagement (e.g., sniffing, grooming) with a novel conspecific. A reduction in social interaction time is indicative of negative-like symptoms.

    • Prepulse Inhibition (PPI) of the Acoustic Startle Response: Assess sensorimotor gating. Deficits in PPI, where a weaker prestimulus fails to inhibit the startle response to a subsequent strong stimulus, are observed in schizophrenia.

    • Locomotor Activity: Measure spontaneous and amphetamine-induced hyperlocomotion in an open field arena.

  • Validation of this compound's Efficacy:

    • Following the establishment of a stable behavioral phenotype, administer a conventional antipsychotic (e.g., haloperidol) for a defined period and observe a lack of significant improvement in the aforementioned behavioral tests.

    • Subsequently, administer this compound (or a comparator drug) and re-assess behavioral parameters. Superior efficacy is demonstrated by a significant reversal of the ketamine-induced deficits that were resistant to the conventional antipsychotic.

2. The Amphetamine Sensitization Model

Repeated administration of amphetamine leads to a sensitized state, characterized by an augmented locomotor and stereotypic response to a subsequent drug challenge. This hypersensitivity of the dopamine system is thought to model aspects of psychosis and can be resistant to conventional antipsychotics.

  • Animals: Adult male Wistar rats.

  • Induction of Sensitization:

    • Administer d-amphetamine (escalating doses, e.g., 1-5 mg/kg, i.p.) intermittently (e.g., every 2-3 days) over a period of several weeks.

    • Include a drug-free period of at least one week to allow for the expression of sensitization.

  • Assessment of Treatment Resistance:

    • Administer a challenge dose of d-amphetamine (e.g., 1 mg/kg, i.p.) and measure locomotor activity and stereotyped behaviors.

    • Pre-treat with a conventional antipsychotic (e.g., haloperidol) before the amphetamine challenge and demonstrate a failure to fully attenuate the sensitized hyper-locomotor response.

  • Validation of this compound's Efficacy:

    • Following the confirmation of a treatment-resistant sensitized state, pre-treat with this compound (or a comparator drug) before the amphetamine challenge.

    • Superior efficacy is indicated by a significant attenuation of the sensitized behavioral response compared to the conventional antipsychotic.

Signaling Pathways and Mechanism of Action

This compound's unique efficacy in TRS is attributed to its complex pharmacological profile, which differs significantly from other antipsychotics. It interacts with a wide range of neurotransmitter receptors, leading to a cascade of downstream signaling events.

Key Signaling Pathways Implicated in this compound's Action

Clozapine_Signaling_Pathways This compound This compound D2R Dopamine D2 Receptor (low affinity, fast dissociation) This compound->D2R D1R Dopamine D1 Receptor This compound->D1R 5HT2AR Serotonin 5-HT2A Receptor (antagonist) This compound->5HT2AR 5HT2CR Serotonin 5-HT2C Receptor (antagonist) This compound->5HT2CR M1R Muscarinic M1 Receptor (metabolite is agonist) This compound->M1R M4R Muscarinic M4 Receptor (partial agonist) This compound->M4R Glutamate Glutamate System Modulation This compound->Glutamate Striatum Striatal Dopamine Modulation D2R->Striatum Typical Antipsychotic Target Akt Akt/GSK3β Pathway D1R->Akt ERK ERK Pathway 5HT2AR->ERK PFC Prefrontal Cortex Dopamine & Acetylcholine Release 5HT2AR->PFC 5HT2CR->PFC M1R->PFC M4R->Striatum Glutamate->PFC Response Therapeutic Response in TRS ERK->Response Akt->Response PFC->Response Striatum->Response

Caption: this compound's multi-receptor interaction and downstream signaling.

Experimental Workflow for Preclinical Validation

Experimental_Workflow start Start: Select Animal Model (e.g., Ketamine-induced) induction Induce Treatment-Resistant Phenotype (e.g., Chronic Ketamine Administration) start->induction baseline Baseline Behavioral Assessment (Social Interaction, PPI, Locomotion) induction->baseline conventional_tx Administer Conventional Antipsychotic (e.g., Haloperidol) baseline->conventional_tx assess_conventional Assess Behavioral Response conventional_tx->assess_conventional resistance_confirmed Treatment Resistance Confirmed (Lack of Efficacy) assess_conventional->resistance_confirmed clozapine_tx Administer this compound or Comparator Drug resistance_confirmed->clozapine_tx Yes assess_this compound Assess Behavioral Response clozapine_tx->assess_this compound end End: Compare Efficacy assess_this compound->end

Caption: A generalized workflow for validating this compound's superiority in a preclinical TRS model.

References

Clozapine and Haloperidol: A Comparative Analysis of Their Effects on Striatal Dopamine Release

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the distinct pharmacological actions of a prototypical atypical antipsychotic, clozapine, and a classic typical antipsychotic, haloperidol, on dopamine neurotransmission in the striatum. This guide synthesizes experimental data to elucidate the contrasting mechanisms that underpin their therapeutic efficacy and side-effect profiles.

Introduction

The antipsychotic efficacy of both typical and atypical neuroleptics is largely attributed to their interaction with the dopamine D2 receptor. However, the advent of atypical antipsychotics, such as this compound, marked a paradigm shift in schizophrenia treatment, offering improved efficacy against negative symptoms and a significantly lower propensity for extrapyramidal side effects (EPS) compared to typical agents like haloperidol.[1][2][3] This distinction is fundamentally linked to their differential modulation of dopamine release in the striatum, a key brain region for motor control. While haloperidol potently blocks D2 receptors, leading to a compensatory increase in dopamine turnover but ultimately a state of functional dopamine deficiency, this compound exhibits a more complex pharmacological profile, resulting in a nuanced effect on striatal dopamine.

Quantitative Comparison of Receptor Binding and Dopamine Release

The following tables summarize key quantitative data from various preclinical and clinical studies, highlighting the differences in receptor binding affinities, receptor occupancy in the human brain, and the resulting effects on dopamine and its metabolites in the striatum.

Table 1: Receptor Binding Affinities (Ki, nM)

ReceptorThis compoundHaloperidolKey Insights
Dopamine D1290 - 540-This compound has a notable affinity for D1 receptors, unlike haloperidol.[4]
Dopamine D275 - 385~1Haloperidol has a significantly higher affinity for D2 receptors than this compound.[5]
Serotonin 5-HT1AModerate Agonist-This compound's agonism at 5-HT1A receptors is a key feature of its atypicality.[6]
Serotonin 5-HT2A9120This compound has a much higher affinity for 5-HT2A receptors compared to haloperidol.[7][8]

Table 2: In Vivo Striatal Receptor Occupancy in Patients with Schizophrenia

ReceptorThis compoundHaloperidolKey Insights
Dopamine D1~55%-This compound achieves substantial D1 receptor occupancy at clinical doses.[4]
Dopamine D230% - 60%70% - 80%Haloperidol's high D2 occupancy is linked to both its antipsychotic effects and high risk of EPS. This compound's lower occupancy is thought to contribute to its lower EPS liability.[4][9][10][11]
D1/D2 Occupancy Ratio~0.88-This compound exhibits a balanced and near-equivalent occupancy of D1 and D2 receptors, a unique characteristic among antipsychotics.[4]

Table 3: Effects on Striatal Dopamine and Metabolites (Preclinical Studies)

ParameterThis compoundHaloperidolKey Insights
Basal Dopamine Release (Chronic)No significant changeDecreasedChronic haloperidol treatment reduces basal dopamine release in the striatum, a finding not observed with chronic this compound.[12][13]
Homovanillic Acid (HVA)Smaller increaseMarked increaseHaloperidol causes a more pronounced increase in this dopamine metabolite, reflecting a greater disruption of dopamine turnover.[1]
Dihydroxyphenylacetic Acid (DOPAC)IncreasedNo significant effectThe differential effect on DOPAC suggests distinct impacts on intraneuronal dopamine metabolism.[1]

Signaling Pathways and Mechanisms of Action

The distinct effects of this compound and haloperidol on striatal dopamine release are governed by their unique interactions with multiple neurotransmitter systems.

Haloperidol's Mechanism: Potent D2 Receptor Blockade

Haloperidol's primary mechanism of action is high-affinity antagonism of the dopamine D2 receptor.[11][14] This blockade disrupts the normal feedback inhibition of dopamine release, leading to an initial increase in dopamine synthesis and release. However, the persistent and strong blockade of postsynaptic D2 receptors ultimately leads to a state of reduced dopaminergic transmission, which is believed to underlie both its therapeutic effects on psychosis and its propensity to cause extrapyramidal motor symptoms.

Haloperidol_Mechanism Haloperidol Haloperidol D2R Dopamine D2 Receptor (Striatum) Haloperidol->D2R High-affinity antagonism DA_Neuron Dopaminergic Neuron D2R->DA_Neuron Inhibition Motor_Effects Extrapyramidal Side Effects D2R->Motor_Effects Leads to Antipsychotic_Effect Antipsychotic Effect D2R->Antipsychotic_Effect Contributes to DA_Release Dopamine Release DA_Neuron->DA_Release Regulates DA_Release->D2R Activates Clozapine_Mechanism cluster_this compound This compound This compound This compound D2R Dopamine D2 Receptor (Striatum) This compound->D2R Low-affinity antagonism (Fast dissociation) SHT2A Serotonin 5-HT2A Receptor This compound->SHT2A Potent antagonism SHT1A Serotonin 5-HT1A Receptor This compound->SHT1A Partial agonism DA_Release_Striatum Striatal Dopamine Release D2R->DA_Release_Striatum Modulates (decreases) SHT2A->DA_Release_Striatum Modulates (increases) DA_Release_PFC Prefrontal Cortex Dopamine Release SHT1A->DA_Release_PFC Increases Reduced_EPS Reduced EPS DA_Release_Striatum->Reduced_EPS Antipsychotic_Effect Antipsychotic Effect DA_Release_Striatum->Antipsychotic_Effect Microdialysis_Workflow Animal_Prep Animal Preparation (e.g., Rat) Probe_Implantation Stereotaxic Implantation of Microdialysis Probe into Striatum Animal_Prep->Probe_Implantation Perfusion Continuous Perfusion of Probe with Artificial Cerebrospinal Fluid Probe_Implantation->Perfusion Sample_Collection Collection of Dialysate Samples at Timed Intervals Perfusion->Sample_Collection Drug_Administration Systemic Administration of This compound or Haloperidol Sample_Collection->Drug_Administration Before/During Analysis Quantification of Dopamine and Metabolites in Dialysate (e.g., HPLC-EC) Sample_Collection->Analysis Data_Interpretation Analysis of Changes in Neurotransmitter Levels Over Time Analysis->Data_Interpretation

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clozapine
Reactant of Route 2
Clozapine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.